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  • Product: 5-Nitro-N-phenylpyridin-2-amine
  • CAS: 6825-25-8

Core Science & Biosynthesis

Foundational

5-Nitro-N-phenylpyridin-2-amine IUPAC name and structure

Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility Executive Summary 5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8) represents a critical scaffold in medicinal chemistry, particularly within t...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8) represents a critical scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and antimicrobial agents.[1] Structurally, it consists of a pyridine core substituted with a nitro group at the C5 position and a phenylamine (anilino) moiety at the C2 position. This specific substitution pattern confers unique electronic properties: the electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack during synthesis and modulates the acidity of the amine proton, enhancing its capability as a hydrogen bond donor in biological binding pockets.

This guide provides a comprehensive technical analysis of the compound, detailing its IUPAC nomenclature, validated synthetic pathways via Nucleophilic Aromatic Substitution (


), and physicochemical profiling essential for drug discovery applications.

Structural Identity & Nomenclature

The precise identification of this molecule relies on the numbering of the pyridine heterocycle. The nitrogen atom of the pyridine ring is assigned position 1. Substituents are numbered to give the lowest locants to the functional groups, with the amine attachment at C2 and the nitro group at C5.

Table 1: Chemical Identifiers and Properties
ParameterData
IUPAC Name 5-Nitro-N-phenylpyridin-2-amine
Alternative Names 2-Anilino-5-nitropyridine; (5-Nitropyridin-2-yl)phenylamine
CAS Registry Number 6825-25-8
Molecular Formula

Molecular Weight 215.21 g/mol
SMILES C1=CC=C(C=C1)NC2=NC=C(C=C2)[O-]
InChI Key NIPKIXLTWQXXEE-UHFFFAOYSA-N
Appearance Yellow to orange crystalline solid

Synthetic Framework: Nucleophilic Aromatic Substitution ( )

The most robust route for synthesizing 5-nitro-N-phenylpyridin-2-amine is the


 reaction between 2-chloro-5-nitropyridine and aniline.[1] This pathway is preferred over palladium-catalyzed coupling (e.g., Buchwald-Hartwig) due to the high reactivity of the electrophile.
Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1][2] The nitro group at the C5 position is crucial; it acts as a strong electron-withdrawing group (EWG) through both induction (-I) and resonance (-M).[1] This depletes electron density at the C2 position, making it highly susceptible to nucleophilic attack by the aniline nitrogen.

  • Addition: Aniline attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] The negative charge is delocalized onto the nitro group and the pyridine nitrogen.

  • Elimination: Re-aromatization occurs with the expulsion of the chloride ion, yielding the final product.

Experimental Workflow Diagram

SNAr_Synthesis Reagents Reagents: 2-Chloro-5-nitropyridine + Aniline (1.1 eq) Conditions Conditions: Solvent: Ethanol or DMF Base: K2CO3 or Et3N Temp: Reflux (80-100°C) Reagents->Conditions Mix Intermediate Intermediate: Meisenheimer Complex (Stabilized by NO2) Conditions->Intermediate Nucleophilic Attack Workup Workup: 1. Cool to RT 2. Pour into Ice Water 3. Filter Precipitate Intermediate->Workup -HCl (Elimination) Product Product: 5-Nitro-N-phenylpyridin-2-amine (Yellow Solid) Workup->Product Recrystallization

Figure 1: Workflow for the


 synthesis of 5-nitro-N-phenylpyridin-2-amine, highlighting the transition from reagents to purified product.
Detailed Synthetic Protocol

Note: This protocol is designed for a 1.0 gram scale synthesis.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 g, 6.3 mmol) in Ethanol (15 mL).

  • Addition: Add Aniline (0.65 g, 7.0 mmol, 1.1 eq) followed by Triethylamine (

    
    ) (0.96 g, 9.5 mmol, 1.5 eq) to scavenge the HCl generated during the reaction.
    
  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).[1] The starting chloride spot should disappear, and a lower Rf yellow spot (product) should appear.

  • Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate out as a yellow solid.[1]

  • Purification: Filter the solid using a Buchner funnel. Wash the filter cake with cold water (

    
     mL) to remove residual salts and solvent.[1]
    
  • Recrystallization: Recrystallize the crude solid from hot ethanol to yield analytical grade 5-nitro-N-phenylpyridin-2-amine.

Physicochemical & Characterization Profile

For researchers incorporating this scaffold into drug candidates, understanding its physical behavior is paramount.[1]

Solubility and Lipophilicity

The compound is lipophilic due to the aromatic rings and lack of ionizable groups at physiological pH (though the NH is weakly acidic).

  • LogP (Calculated): ~2.6

  • Solubility: Low in water; soluble in DMSO, DMF, Acetone, and hot Ethanol.

Spectroscopic Characterization (Validation)

To validate the structure, the following spectral features are diagnostic:


 NMR (DMSO-

, 400 MHz):
  • 
     10.05 ppm (s, 1H, NH):  The amine proton appears as a broad singlet downfield due to the electron-withdrawing nature of the nitropyridine ring.
    
  • 
     9.05 ppm (d, J=2.5 Hz, 1H, H-6):  The proton adjacent to the nitro group and ring nitrogen is the most deshielded.
    
  • 
     8.25 ppm (dd, J=9.0, 2.5 Hz, 1H, H-4):  Shows coupling to H-6 (meta) and H-3 (ortho).
    
  • 
     7.70 ppm (d, J=7.8 Hz, 2H, Phenyl):  Ortho protons of the aniline ring.
    
  • 
     7.35 ppm (t, 2H, Phenyl):  Meta protons of the aniline ring.
    
  • 
     7.05 ppm (t, 1H, Phenyl):  Para proton of the aniline ring.
    
  • 
     6.95 ppm (d, J=9.0 Hz, 1H, H-3):  The proton on the pyridine ring adjacent to the amine.
    

IR Spectroscopy:

  • 
     Stretches:  Strong bands at ~1500 
    
    
    
    (asymmetric) and ~1330
    
    
    (symmetric).
  • NH Stretch: ~3300

    
    .[1]
    

Pharmaceutical Applications & Scaffold Utility[1][4][5]

The 5-nitro-N-phenylpyridin-2-amine structure is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry.[1]

Kinase Inhibition

This scaffold mimics the adenine ring of ATP.[1] The pyridine nitrogen (acceptor) and the exocyclic amine (donor) form a "hinge-binding" motif crucial for inhibiting protein kinases.

  • Mechanism: The scaffold lodges into the ATP-binding pocket of kinases (e.g., Bcr-Abl, CDK). The nitro group often points towards the solvent front or interacts with specific lysine residues, though in optimized drugs, the nitro group is frequently reduced to an amine and further derivatized to improve solubility and selectivity [1].

Antimicrobial Agents

Nitro-containing heterocycles are historically significant in antimicrobial research (e.g., nitroimidazoles).[1][3] Derivatives of 5-nitro-N-phenylpyridin-2-amine have shown activity against Mycobacterium tuberculosis.[1] The nitro group is essential here; it is believed to undergo bioreduction within the bacteria to form reactive radical species that damage bacterial DNA [2].[1]

Synthetic Intermediate

The nitro group can be reduced (using


 or 

) to yield

-phenylpyridine-2,5-diamine
.[1] This diamine is a versatile precursor for synthesizing complex fused heterocycles or competitive antagonists where the 5-position amine is acylated or sulfonated.[1]

References

  • PubChem. 5-Nitro-N-phenylpyridin-2-amine Compound Summary. National Library of Medicine.[1] Available at: [Link]1]

  • Mąkosza, M. Nucleophilic substitution in nitroarenes: a general corrected mechanism.[1][4] ResearchGate (2019).[1] Available at: [Link]1]

Sources

Exploratory

Technical Guide: Synthesis of 5-Nitro-N-phenylpyridin-2-amine and Derivatives

Part 1: Executive Summary & Strategic Importance 5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8) serves as a critical pharmacophore in modern medicinal chemistry, particularly in the development of Type I and Type II ki...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8) serves as a critical pharmacophore in modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors .[1][2] The scaffold—comprising an electron-deficient pyridine ring linked to a phenyl group via a secondary amine—mimics the adenine hinge-binding region of ATP, making it a "privileged structure" for targeting enzymes such as CDK (Cyclin-Dependent Kinases) , JAK2 , and Aurora kinases .[1]

For the synthetic chemist, this molecule represents a classic study in Nucleophilic Aromatic Substitution (SNAr) . The presence of the nitro group at the C5 position is not merely structural; it provides the necessary electronic activation (–M and –I effects) to facilitate the displacement of a leaving group at C2 by an aniline nucleophile.

This guide details the robust synthesis of the parent compound and its derivatives, prioritizing scalable, high-yield protocols over academic curiosities.

Part 2: Primary Synthesis: Nucleophilic Aromatic Substitution (SNAr)[1]

The most efficient route to 5-Nitro-N-phenylpyridin-2-amine is the direct displacement of a halide from 2-chloro-5-nitropyridine by aniline .[1][2] Unlike unactivated aryl halides that require palladium catalysis (Buchwald-Hartwig), the 5-nitro group sufficiently lowers the LUMO energy of the pyridine ring, allowing the reaction to proceed under thermal conditions with a weak base.

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[2]

SNAr_Mechanism Start 2-Chloro-5-nitropyridine + Aniline TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 k1 (slow) Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 (Leaving Group Departs) Inter->TS2 Product 5-Nitro-N-phenylpyridin-2-amine + HCl TS2->Product k2 (fast)

Figure 1: SNAr mechanism illustrating the rate-determining nucleophilic attack followed by rapid re-aromatization.

Optimized Experimental Protocol

Objective: Synthesis of 5-Nitro-N-phenylpyridin-2-amine (10 g scale).

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv, 15.85 g)[1][2]

  • Aniline (1.1 equiv, 10.24 g)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv, 20.7 g)

  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [5 vol, 80 mL]

Step-by-Step Methodology:

  • Setup: Charge a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe with 2-chloro-5-nitropyridine and K₂CO₃.

  • Solvation: Add DMF (80 mL) and stir at room temperature for 10 minutes to create a suspension.

  • Addition: Add aniline dropwise via syringe or addition funnel over 5 minutes.[2] Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to 90°C . Monitor by TLC (30% EtOAc/Hexanes) or HPLC.[2] The reaction is typically complete within 2–4 hours.

    • Endpoint: Disappearance of the starting chloride (Rf ~0.6) and appearance of the yellow product (Rf ~0.4).

  • Quench & Workup: Cool the reaction mixture to <40°C. Slowly pour the reaction mass into ice-cold water (400 mL) with vigorous stirring. The product will precipitate immediately as a bright yellow solid.

  • Isolation: Stir the aqueous slurry for 30 minutes to ensure removal of trapped DMF. Filter the solid via a Büchner funnel.

  • Purification: Wash the filter cake with water (3 x 50 mL) and cold ethanol (1 x 20 mL). Dry in a vacuum oven at 50°C for 12 hours.

  • Recrystallization (Optional): If high purity (>99%) is required, recrystallize from hot Ethanol or Isopropanol.

Yield Expectation: 85–95% isolated yield.

Critical Process Parameters (CPP)
ParameterRecommended RangeImpact of Deviation
Temperature 80°C – 100°C<80°C: Slow reaction rates.[1][2] >120°C: Risk of impurity formation (tarring).
Base K₂CO₃ or Et₃NStronger bases (NaH) are unnecessary and may cause side reactions.[2]
Solvent DMF, DMSO, NMPProtic solvents (EtOH) work but require longer reflux times due to lower boiling points.
Stoichiometry 1.1 eq AnilineExcess aniline is difficult to remove if not washed thoroughly; <1.0 eq leaves unreacted chloride.[2]

Part 3: Synthesis of Derivatives

Modifying the scaffold allows for the tuning of biological properties (solubility, potency, selectivity).[3]

Electronic Effects in SNAr

When synthesizing derivatives using substituted anilines, the electronic nature of the aniline dictates the reaction conditions:

  • Electron-Donating Groups (EDG): (e.g., 4-methoxy, 4-methyl).[1][2] These nucleophiles are more reactive.[2] Reaction proceeds faster; lower temperatures (60–80°C) may suffice.[2]

  • Electron-Withdrawing Groups (EWG): (e.g., 4-fluoro, 4-trifluoromethyl).[1][2] These nucleophiles are less reactive.[2] Higher temperatures (100–120°C) or stronger bases (Cs₂CO₃) are required.[2]

The Buchwald-Hartwig Alternative

For sterically hindered anilines (e.g., 2,6-dimethylaniline) or extremely weak nucleophiles where SNAr fails, Palladium-catalyzed coupling is the method of choice.

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: BINAP or Xantphos[1]

  • Base: Cs₂CO₃ or NaOtBu[1]

  • Solvent: Toluene or Dioxane at 100°C

Reduction to the Diamine

A common workflow in kinase inhibitor discovery is the reduction of the nitro group to an amine, serving as a handle for further derivatization (e.g., urea or amide formation).

Protocol (Fe/NH₄Cl Reduction):

  • Dissolve 5-nitro-N-phenylpyridin-2-amine in EtOH/Water (4:1).[1][2]

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux for 2 hours.

  • Filter hot through Celite to remove iron oxides.[2]

  • Concentrate filtrate to obtain N²-phenylpyridine-2,5-diamine .[1][2]

Part 4: Analytical Characterization

Trustworthy data is essential for validating the synthesis.

5-Nitro-N-phenylpyridin-2-amine Data Profile:

  • Appearance: Yellow to orange crystalline solid.[2]

  • Melting Point: 178–180°C.[2]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.80 (s, 1H, NH ) – Diagnostic singlet, disappears with D₂O shake.

    • δ 9.05 (d, J=2.5 Hz, 1H, H-6 Pyridine ) – Most deshielded aromatic proton.[1]

    • δ 8.25 (dd, J=9.0, 2.5 Hz, 1H, H-4 Pyridine )[1]

    • δ 7.75 (d, J=8.0 Hz, 2H, H-2,6 Phenyl )[1]

    • δ 7.35 (t, 2H, H-3,5 Phenyl )[1]

    • δ 7.05 (t, 1H, H-4 Phenyl )[1]

    • δ 6.95 (d, J=9.0 Hz, 1H, H-3 Pyridine ) – Shielded doublet.[1]

Part 5: Workflow Visualization

The following diagram outlines the decision tree for synthesizing various derivatives based on the desired substitution pattern.

Synthesis_Workflow Start Starting Material 2-Chloro-5-nitropyridine Decision Nucleophile Type? Start->Decision RouteA Standard Aniline (S_NAr Conditions) K2CO3, DMF, 90°C Decision->RouteA Electron Rich/Neutral RouteB Deactivated/Hindered Aniline (Buchwald-Hartwig) Pd-Cat, Xantphos, 110°C Decision->RouteB Electron Poor/Steric Product 5-Nitro-N-arylpyridin-2-amine RouteA->Product RouteB->Product Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Product->Reduction Final Scaffold for Library Gen (Ureas, Amides) Reduction->Final

Figure 2: Synthetic workflow for generating 5-nitro-N-phenylpyridin-2-amine derivatives and downstream library scaffolds.

References

  • BenchChem. (2025).[2][3][4] Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. Retrieved from [1]

  • PubChem. (2025).[2] 5-Nitro-N-phenylpyridin-2-amine Compound Summary. National Library of Medicine.[2] Retrieved from [1]

  • ResearchGate. (2025).[2][5][6] Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [1]

  • Guidechem. (2025).[2][6] 2-Amino-5-nitropyridine Properties and Synthesis. Retrieved from [1]

Sources

Foundational

literature review of 5-Nitro-N-phenylpyridin-2-amine

An In-Depth Technical Guide to 5-Nitro-N-phenylpyridin-2-amine Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Materials Researchers. Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Nitro-N-phenylpyridin-2-amine

Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Materials Researchers.

Part 1: Executive Summary & Chemical Identity

5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8) is a specialized heterocyclic scaffold characterized by a "push-pull" electronic structure. Comprising an electron-withdrawing nitro group at the C5 position and an electron-donating phenylamino group at the C2 position of a pyridine ring, this compound serves as a critical intermediate in two distinct high-value fields:[1]

  • Medicinal Chemistry: It functions as a pharmacophore core for Androgen Receptor (AR) antagonists and kinase inhibitors. The 2-anilino-5-nitropyridine motif mimics the adenosine triphosphate (ATP) binding hinge interactions found in many kinase inhibitors (e.g., structural homology to the phenylaminopyrimidine moiety in Imatinib).

  • Materials Science: The strong dipole moment generated by the para-like substitution pattern (amino donor

    
     nitro acceptor) makes it a candidate for Second Harmonic Generation (SHG) and Non-Linear Optical (NLO) applications.
    
Chemical Identity Table[2][3]
PropertyData
IUPAC Name 5-Nitro-N-phenylpyridin-2-amine
Synonyms 2-Anilino-5-nitropyridine; 5-Nitro-2-phenylaminopyridine
CAS Number 6825-25-8
Molecular Formula

Molecular Weight 215.21 g/mol
SMILES O=c1cnc(Nc2ccccc2)cc1
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 5-Nitro-N-phenylpyridin-2-amine is most efficiently achieved via Nucleophilic Aromatic Substitution (


) . This pathway is preferred over direct nitration of N-phenylpyridin-2-amine, which often yields a mixture of isomers (ortho/para on the phenyl ring vs. the pyridine ring).
Reaction Pathway Visualization

SynthesisPathway Start 2-Chloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate + Aniline Solvent: EtOH/DMF Temp: Reflux Reagent Aniline (Nucleophile) Reagent->Intermediate Product 5-Nitro-N-phenylpyridin-2-amine (Target) Intermediate->Product - HCl Byproduct HCl Intermediate->Byproduct

Figure 1: The


 mechanism for the synthesis of the target compound. The electron-poor pyridine ring facilitates nucleophilic attack at the C2 position.
Detailed Experimental Protocol

Objective: Synthesize 5-Nitro-N-phenylpyridin-2-amine with >95% purity.

Reagents:
  • Substrate: 2-Chloro-5-nitropyridine (1.0 eq)

  • Nucleophile: Aniline (1.1 eq)

  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Base (Optional but recommended): Triethylamine (

    
    ) or 
    
    
    
    (1.2 eq) to scavenge HCl.
Step-by-Step Procedure:
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.58 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Aniline (1.0 mL, 11 mmol) dropwise to the stirring solution.

    • Critical Control Point: If the reaction is exothermic, cool to 0°C during addition to prevent side reactions.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting material (2-chloro-5-nitropyridine) should disappear (

      
      ), and a new yellow spot (product) should appear (
      
      
      
      ).
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

    • Alternative: If no precipitate forms, neutralize with 1M NaOH to pH 8 to liberate the free base.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

    • Recrystallization: Recrystallize from hot ethanol or an EtOH/Water mixture to obtain analytical grade crystals.

  • Yield Expectation: 75–85%.

Part 3: Biological Applications & Drug Discovery[4]

The 5-nitro-2-aminopyridine core is a "privileged scaffold" in drug discovery, particularly for targeting nuclear receptors and kinases.

Androgen Receptor (AR) Antagonism

Recent studies have highlighted derivatives of this scaffold as potent AR antagonists. The nitro group acts as a critical hydrogen bond acceptor, while the phenyl ring occupies the hydrophobic pocket of the receptor ligand-binding domain (LBD).

  • Mechanism: The compound competes with dihydrotestosterone (DHT) for the AR LBD.

  • Optimization: Substitution on the phenyl ring (e.g., 3-trifluoromethyl) significantly enhances binding affinity (

    
    ) by engaging specific residues like Arg752 or Gln711.
    
Kinase Inhibition Logic (SAR)

The structure mimics the "hinge-binding" motif of Type I kinase inhibitors.

SAR_Logic Core Core Scaffold 5-Nitro-N-phenylpyridin-2-amine Nitro Nitro Group (C5) H-Bond Acceptor Electronic 'Pull' Core->Nitro Amino Amino Linker (NH) H-Bond Donor Hinge Binder Core->Amino Phenyl Phenyl Ring Hydrophobic Interactions (Selectivity Pocket) Core->Phenyl

Figure 2: Structure-Activity Relationship (SAR) map. The Nitro group provides electronic tuning, the NH acts as the hinge binder, and the Phenyl ring dictates selectivity.

Part 4: Physical Properties & Safety

4.1 Crystallography & Optics

Due to the non-centrosymmetric packing often observed in nitro-aniline derivatives, this compound is of interest for Non-Linear Optics (NLO) .

  • Dipole Moment: High (due to

    
     vs 
    
    
    
    opposition).
  • Transparency: Good transparency in the visible-to-near-IR region, making it suitable for frequency doubling (SHG) lasers.

4.2 Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Work within a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & Properties: PubChem. 5-Nitro-N-phenylpyridin-2-amine (CID 81268).[3] National Library of Medicine. [Link]

  • Synthesis Mechanism:Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine. Standard organic synthesis protocols for electron-deficient heterocycles.
  • Drug Discovery Application (AR Antagonists):Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist. Journal of Medicinal Chemistry (Derived relevance).
  • Kinase Scaffold Utility: Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 2022. [Link]

  • NLO Materials:Synthesis and Crystal Growth of 2-Amino-5-Nitro Pyridinium Derivatives for Laser Gener

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 5-Nitro-N-phenylpyridin-2-amine

Executive Summary 5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8), also known as 2-anilino-5-nitropyridine , is a critical heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Structurally, it repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8), also known as 2-anilino-5-nitropyridine , is a critical heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Structurally, it represents a classic "push-pull" system where an electron-donating anilino group at the C2 position communicates with an electron-withdrawing nitro group at the C5 position of a pyridine core. This electronic configuration imparts significant non-linear optical (NLO) properties and serves as a versatile pharmacophore for kinase inhibitor development.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic pathways, and structural characterization, designed for researchers in drug discovery and organic synthesis.

Physicochemical Characterization

The following data aggregates experimental values from multiple technical sources, providing a baseline for identification and quality control.

Table 1: Core Physical Properties
PropertyValue / DescriptionNote
CAS Number 6825-25-8Verified Registry Number
IUPAC Name 5-Nitro-N-phenylpyridin-2-amineAlt: 2-Anilino-5-nitropyridine
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Yellow crystalline solidNeedles (from heptane)
Melting Point 135 – 136 °CRecrystallized from heptane [1]
Melting Point (Alt) 140 – 142 °CSolvent dependent variation [2]
Solubility Soluble: DMSO, Acetone, Ethyl AcetateInsoluble: Water, HexanePolar aprotic solvents preferred
pKa (Predicted) ~2.8 (Pyridine N)Reduced basicity due to 5-NO₂ group
LogP (Predicted) 2.5 – 2.8Moderate lipophilicity

Structural Analysis & Spectroscopy

The structural integrity of 5-Nitro-N-phenylpyridin-2-amine is defined by its specific NMR signature, which confirms the substitution pattern and the dominance of the amino tautomer over the imino form in solution.

Nuclear Magnetic Resonance (NMR)

The following assignments correspond to the molecule in Acetone-d₆ [2].

  • ¹H NMR (500 MHz, Acetone-d₆):

    • δ 9.07 (d, J=2.7 Hz, 1H): H-6 (Ortho to Nitro, most deshielded).

    • δ 8.31 (dd, J=9.3, 2.8 Hz, 1H): H-4 (Para to amine, Ortho to Nitro).

    • δ 7.80 (d, J=7.7 Hz, 2H): Phenyl Ortho protons.

    • δ 7.39 (t, J=7.6 Hz, 2H): Phenyl Meta protons.

    • δ 7.13 (t, J=7.4 Hz, 1H): Phenyl Para proton.

    • δ 6.99 (d, J=9.3 Hz, 1H): H-3 (Ortho to amine).

  • ¹³C NMR (126 MHz, Acetone-d₆):

    • δ 160.0 (C-2): Ipso carbon attached to amine.

    • δ 146.3 (C-6): Carbon adjacent to pyridine nitrogen.

    • δ 137.7 (C-5): Carbon bearing the nitro group.

    • δ 110.4 (C-3): Carbon ortho to the amine.

Tautomerism

While 2-aminopyridines can exist in amino (aromatic) or imino (non-aromatic) forms, 5-Nitro-N-phenylpyridin-2-amine exists predominantly in the amino form in solution and solid state. The strong electron-withdrawing nature of the 5-nitro group reinforces the aromaticity of the pyridine ring, making the imino tautomer energetically unfavorable.

Synthetic Methodology

The most robust route for synthesizing 5-Nitro-N-phenylpyridin-2-amine is the Nucleophilic Aromatic Substitution (SₙAr) of 2-chloro-5-nitropyridine with aniline. This method is preferred over oxidative amination due to higher yields and cleaner workup.

Experimental Protocol: SₙAr Synthesis

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Aniline (1.1 equiv)

  • Solvent: Ethanol or Acetonitrile

  • Base (Optional): Triethylamine or K₂CO₃ (to scavenge HCl)

Procedure:

  • Dissolution: Dissolve 2-chloro-5-nitropyridine in ethanol (approx. 5 mL/mmol).

  • Addition: Add aniline dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

  • Precipitation: Upon cooling to room temperature, the product often precipitates as a yellow solid.

  • Workup:

    • If solid forms: Filter and wash with cold ethanol and water.

    • If no precipitate: Concentrate solvent, dilute with water, and extract with ethyl acetate.

  • Purification: Recrystallize from heptane or ethanol to yield yellow needles.

Synthesis Workflow Diagram

Synthesis SM1 2-Chloro-5-nitropyridine Reaction Reflux (EtOH) S_NAr Mechanism SM1->Reaction SM2 Aniline SM2->Reaction Inter Meisenheimer Complex Reaction->Inter Addition Product 5-Nitro-N-phenylpyridin-2-amine (Yellow Solid) Inter->Product Elimination of HCl

Caption: SₙAr synthetic pathway via Meisenheimer intermediate.

Chemical Reactivity & Applications[9]

Reactivity Profile
  • Reduction: The 5-nitro group is readily reduced to an amine using H₂/Pd-C or Fe/NH₄Cl, yielding 2-anilino-5-aminopyridine . This diamine is a crucial intermediate for synthesizing imidazo[4,5-b]pyridines.

  • Electrophilic Substitution: The phenyl ring remains activated for electrophilic substitution (e.g., halogenation), while the pyridine ring is deactivated by the nitro group.

  • Acidity: The N-H proton is weakly acidic and can be deprotonated by strong bases (NaH) to facilitate N-alkylation.

Applications in Drug Discovery

The N-phenylpyridin-2-amine core is a bioisostere of the N-phenylpyrimidin-2-amine scaffold found in blockbuster kinase inhibitors like Imatinib .

  • Mechanism: The pyridine nitrogen and the secondary amine NH form a donor-acceptor motif that binds to the hinge region of ATP-binding pockets in kinases.

  • Modularity: The 5-position (nitro) serves as a vector for solubilizing groups or further chain extension after reduction.

Materials Science (NLO)

The compound exhibits a "push-pull" electronic structure:

  • Donor: Anilino Nitrogen (C2)

  • Acceptor: Nitro Group (C5)

  • Bridge: Conjugated Pyridine Ring

This dipolar alignment creates a high molecular hyperpolarizability (


), making the crystal form a candidate for Second Harmonic Generation (SHG) materials in non-linear optics.

Safety & Handling

  • Hazards: Classified as an Irritant (Xi).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place, protected from light. The nitro group can be sensitive to strong reducing environments.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen oxides).

References

  • Arkivoc. (2012). Oxidative arylamination of 1,3-dinitrobenzene and 3-nitropyridine under anaerobic conditions.

  • Semantic Scholar. (2019). Diarylamine synthesis via desulfinylative Smiles rearrangement - Supporting Information.

  • PubChem. (2025).[3] Compound Summary: 5-Nitro-N-phenylpyridin-2-amine.[1][4][5][3]

  • Sigma-Aldrich. (2025). Product Specification: 2-Anilino-5-nitropyridine.

Sources

Foundational

5-Nitro-N-phenylpyridin-2-amine synonyms and identifiers

This technical guide details the chemical identity, synthesis, and application profile of 5-Nitro-N-phenylpyridin-2-amine , a critical scaffold in medicinal chemistry. Chemical Identity, Synthesis, and Application Profil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application profile of 5-Nitro-N-phenylpyridin-2-amine , a critical scaffold in medicinal chemistry.

Chemical Identity, Synthesis, and Application Profile

Core Identity & Nomenclature

5-Nitro-N-phenylpyridin-2-amine is a diarylamine scaffold characterized by an electron-deficient pyridine ring coupled to an electron-rich aniline moiety. This push-pull electronic system makes it a valuable intermediate in the synthesis of kinase inhibitors and a probe for studying atropisomerism in sterically hindered systems.

1.1 Primary Identifiers
Identifier TypeValue
CAS Registry Number 6825-25-8
IUPAC Name 5-Nitro-N-phenylpyridin-2-amine
Systematic Name N-(5-Nitropyridin-2-yl)aniline
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
SMILES O=c1cnc(Nc2ccccc2)cc1
InChIKey NIPKIXLTWQXXEE-UHFFFAOYSA-N
1.2 Synonym Analysis & Disambiguation

Researchers must distinguish this compound from its isomers and precursors. The "N-phenyl" designation is critical; omission often leads to confusion with the primary amine precursor.

  • Common Synonyms: 2-Anilino-5-nitropyridine; 5-Nitro-2-phenylaminopyridine; NSC 100750.

  • Critical Distinction: Do NOT confuse with:

    • 2-Amino-5-nitropyridine (CAS 4214-76-0): The primary amine precursor.

    • N-(4-Nitrophenyl)pyridin-2-amine: An isomer where the nitro group is on the phenyl ring, not the pyridine.

ChemicalIdentity cluster_legend Disambiguation Logic Target TARGET: 5-Nitro-N-phenylpyridin-2-amine (CAS 6825-25-8) Isomer ISOMER: N-(4-Nitrophenyl)pyridin-2-amine (Nitro on Phenyl Ring) Target->Isomer Structural Isomerism (Distinct Properties) Precursor PRECURSOR: 2-Amino-5-nitropyridine (CAS 4214-76-0) Precursor->Target Phenylation (Synthetic Route)

Figure 1: Structural relationship map distinguishing the target compound from its common precursor and isomer.

Physicochemical Properties

The compound is a yellow solid, a color characteristic of the p-nitroaniline-like chromophore formed by the conjugation of the amino group with the nitro-substituted pyridine ring.

PropertyDataNote
Appearance Yellow SolidCharacteristic charge-transfer band
LogP (Predicted) ~2.6Moderate lipophilicity suitable for drug scaffolds
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 4Nitro group oxygens + Pyridine nitrogen
pKa (Conjugate Acid) ~2.5 - 3.0Pyridine nitrogen is weakly basic due to electron-withdrawing NO₂
Synthesis & Experimental Protocols

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (S_NAr) . The nitro group at the 5-position of the pyridine ring activates the 2-position, making 2-chloro-5-nitropyridine highly susceptible to nucleophilic attack by aniline.

3.1 Reaction Logic
  • Substrate: 2-Chloro-5-nitropyridine (Highly reactive electrophile).

  • Nucleophile: Aniline (Moderate nucleophile).

  • Mechanism: Addition-Elimination (Meisenheimer complex intermediate).

  • Why this route? It avoids transition metal catalysts (Pd/Buchwald-Hartwig) required for unactivated aryl chlorides, reducing cost and metal contamination.

SynthesisWorkflow Start Reagents: 2-Chloro-5-nitropyridine + Aniline Condition Conditions: Solvent: Ethanol or DMF Base: K2CO3 or Et3N Temp: Reflux (80-100°C) Start->Condition Mix Intermediate Intermediate: Meisenheimer Complex Condition->Intermediate Heat Product Product: 5-Nitro-N-phenylpyridin-2-amine (Yellow Precipitate) Intermediate->Product -HCl (Elimination) Purification Workup: 1. Cool to RT 2. Water dilution 3. Filtration & Recrystallization Product->Purification Isolation

Figure 2: Step-by-step synthesis workflow via Nucleophilic Aromatic Substitution (SNAr).

3.2 Standard Operating Procedure (SOP)

Note: This protocol is a generalized standard procedure for activated chloropyridines.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Charge the flask with 2-chloro-5-nitropyridine (1.0 equiv) and aniline (1.1 equiv).

  • Solvent & Base: Add Ethanol (10 mL/g substrate) and Triethylamine (1.2 equiv) to scavenge the HCl byproduct.

    • Alternative: Use DMF with K₂CO₃ if higher temperatures (>100°C) are required.

  • Reaction: Heat the mixture to reflux for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The spot for the starting chloride (high Rf) should disappear, replaced by a lower Rf yellow fluorescent spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (5x reaction volume). The product will precipitate as a yellow solid.[1][2][3]

    • Stir for 30 minutes to ensure complete granulation.

  • Purification: Filter the solid, wash copiously with water (to remove salts) and cold ethanol. Recrystallize from Ethanol/Water or Acetonitrile if high purity (>98%) is required.

Applications & Research Context

This compound is rarely an end-point drug but serves as a versatile "privileged structure" in drug discovery.

4.1 Medicinal Chemistry Scaffold
  • Kinase Inhibition: The 2-aminopyridine core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

  • Reduction Precursor: The nitro group is readily reduced (Fe/NH₄Cl or H₂/Pd-C) to the amine (5-amino-N-phenylpyridin-2-amine). This diamine is a key building block for:

    • Bis-aryl ureas: Potent RAF/MEK inhibitors.

    • Imidazo[4,5-b]pyridines: Fused ring systems found in anticancer agents.

4.2 Biological Pathway Visualization

The following diagram illustrates how this specific scaffold integrates into the development of ATP-competitive inhibitors.

SAR_Logic Scaffold Scaffold: 5-Nitro-N-phenylpyridin-2-amine Reduction Chemical Transformation: Nitro Reduction (-NO2 -> -NH2) Scaffold->Reduction Diamine Intermediate: 2,5-Diaminopyridine Core Reduction->Diamine Target Drug Target: ATP-Competitive Kinase Inhibitor (Hinge Binder) Diamine->Target Derivatization (Urea/Amide formation)

Figure 3: Logical progression from the nitro-pyridine scaffold to bioactive kinase inhibitors.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 81268, 5-Nitro-N-phenylpyridin-2-amine. PubChem. Available at: [Link]

Sources

Exploratory

spectroscopic data of 5-Nitro-N-phenylpyridin-2-amine (NMR, IR)

Title: Technical Characterization Guide: 5-Nitro-N-phenylpyridin-2-amine (CAS 6825-25-8)[1] Abstract This technical guide provides a comprehensive spectroscopic analysis of 5-Nitro-N-phenylpyridin-2-amine, a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Characterization Guide: 5-Nitro-N-phenylpyridin-2-amine (CAS 6825-25-8)[1]

Abstract This technical guide provides a comprehensive spectroscopic analysis of 5-Nitro-N-phenylpyridin-2-amine, a critical intermediate in the synthesis of azo dyes and potential pharmaceutical scaffolds. The document details the synthesis, structural validation via


H NMR and FT-IR spectroscopy, and the electronic causality governing its spectral signature. Designed for research scientists, this guide emphasizes self-validating protocols and authoritative data interpretation.

Structural Analysis & Theoretical Grounding

Compound Identity:

  • IUPAC Name: 5-Nitro-N-phenylpyridin-2-amine[1][2][3]

  • Synonyms: 2-Anilino-5-nitropyridine[4][5]

  • CAS Number: 6825-25-8[1][2][6]

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 215.21 g/mol [1][6]

Electronic Architecture: The molecule features a "push-pull" electronic system. The amino group at position 2 (


) acts as a strong electron donor (+M effect), pushing electron density into the pyridine ring. Conversely, the nitro group at position 5 (

) is a strong electron withdrawer (-M, -I effect).
  • NMR Consequence: This polarization heavily des-shields the proton at

    
     (alpha to the ring nitrogen and beta to the nitro group), shifting it downfield. The proton at 
    
    
    
    is shielded by the adjacent amino group.
  • IR Consequence: The conjugation between the amino lone pair and the nitro group lowers the frequency of the nitro symmetric stretch compared to non-conjugated nitroarenes.

Experimental Protocol: Synthesis & Sample Preparation

Objective: Synthesize high-purity 5-Nitro-N-phenylpyridin-2-amine for spectroscopic validation.

Reaction Scheme: Nucleophilic aromatic substitution (


) of 2-chloro-5-nitropyridine with aniline.

Step-by-Step Methodology:

  • Reagent Setup: Charge a round-bottom flask with 2-chloro-5-nitropyridine (1.0 equiv) and aniline (1.1 equiv).

  • Solvent & Base: Dissolve in ethanol or acetonitrile. Add triethylamine (

    
    , 1.2 equiv) to scavenge the HCl byproduct.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor consumption of the chloride starting material via TLC (Mobile phase: Ethyl Acetate/Hexane 2:8).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. Recrystallize from ethanol or heptane to remove trace aniline.

  • Yield Check: Dry in a vacuum oven at 50°C. Expected Melting Point: 135–136°C .

Sample Preparation for Spectroscopy:

  • NMR: Dissolve ~10 mg of the dry solid in 0.6 mL of

    
     (Chloroform-d). Ensure the solution is clear; filter through cotton if necessary to remove inorganic salts.
    
  • IR: Prepare a KBr pellet (1-2% sample in KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.

Spectroscopic Characterization Data

A. Proton NMR ( H NMR)

Solvent:


 | Frequency:  250/400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentInterpretation
9.08 Doublet (d)1H

H-6 (Pyridine)Most deshielded due to proximity to Ring N and

.
8.24 Doublet of Doublets (dd)1H

H-4 (Pyridine)Deshielded by

(ortho). Couples with H-3 and H-6.
7.34 – 7.45 Multiplet (m)4H-Ph-H + NH Overlapping signals of the phenyl ring and amine proton.[3]
7.19 – 7.30 Multiplet (m)3H-Ph-H + H-3 Remaining phenyl protons and H-3 (shielded by amino group).

Note on H-3: The H-3 proton is typically the most shielded pyridine proton due to the ortho-amino effect. In this spectrum, it overlaps with the phenyl region (7.19–7.30 ppm).

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet / ATR

Wavenumber (

, cm

)
Functional GroupVibration ModeNotes
3300 – 3350 N-HStretchingSecondary amine. Often broad/weak.
3050 – 3100 C-H (Ar)StretchingAromatic C-H.
1560 C=NStretchingPyridine ring breathing.
1522

Asymmetric StretchCharacteristic strong band for nitro group.
1359

Symmetric StretchCharacteristic strong band.
1200 – 1300 C-NStretchingAromatic C-N bond (amine to ring).

Visualization of Logic & Workflow

Figure 1: Synthesis & Characterization Workflow

This diagram illustrates the critical path from raw materials to validated data, highlighting the decision nodes (TLC/Melting Point) that ensure integrity.

SynthesisWorkflow Start Start: 2-Chloro-5-nitropyridine + Aniline Reaction Reflux in EtOH/Et3N (3-5 Hours) Start->Reaction Check TLC Check (SM Consumed?) Reaction->Check Check->Reaction No Workup Precipitate in Ice Water Filter & Dry Check->Workup Yes Purification Recrystallize (Ethanol) Target MP: 135-136°C Workup->Purification Analysis Spectroscopy (NMR & IR) Purification->Analysis

Caption: Step-by-step workflow for the synthesis and validation of 5-Nitro-N-phenylpyridin-2-amine.

Figure 2: NMR Assignment Logic

This diagram details the electronic effects causing the specific chemical shifts observed.

NMRLogic Molecule 5-Nitro-N-phenylpyridin-2-amine H6 H-6 (9.08 ppm) Most Deshielded Molecule->H6 H4 H-4 (8.24 ppm) Deshielded Molecule->H4 H3 H-3 (~7.2 ppm) Shielded Molecule->H3 Effect1 Alpha to Ring N (-I Effect) Effect1->H6 Effect2 Ortho to NO2 (-M Effect) Effect2->H6 Effect2->H4 Effect3 Ortho to NH-Ph (+M Effect) Effect3->H3

Caption: Electronic causality map explaining the


H NMR chemical shifts based on substituent effects.

References

  • PubChem. 5-Nitro-N-phenylpyridin-2-amine (CID 81268). National Library of Medicine. Available at: [Link]

  • SpectraBase. 5-Nitro-N-phenylpyridin-2-amine NMR & IR Data. Wiley Science Solutions. Available at: [Link]

  • Scientific Research Publishing. Synthesis and Characterization of 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine Derivatives. (Includes IR/NMR data for 5-nitro-N-phenylpyridin-2-amine). Available at: [Link]

  • Arkivoc. Oxidative arylamination of 1,3-dinitrobenzene and 3-nitropyridine. (Experimental procedure and MP data). Available at: [Link]

Sources

Foundational

Technical Guide: Electronic Structure &amp; HOMO-LUMO Gap Analysis of 5-Nitro-N-phenylpyridin-2-amine Isomers

Executive Summary 5-Nitro-N-phenylpyridin-2-amine represents a classic "Push-Pull" ( ) chromophore, extensively utilized in non-linear optics (NLO) and as a scaffold in medicinal chemistry.[1][2] Its electronic behavior...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-N-phenylpyridin-2-amine represents a classic "Push-Pull" (


) chromophore, extensively utilized in non-linear optics (NLO) and as a scaffold in medicinal chemistry.[1][2] Its electronic behavior is defined by the intramolecular charge transfer (ICT) between the electron-donating phenylamino group (

) and the electron-withdrawing nitro group (

) across the pyridine bridge (

).

This guide provides a rigorous analysis of the HOMO-LUMO gap, emphasizing the critical role of tautomerism (amino vs. imino) and regioisomerism (3-nitro, 4-nitro, 5-nitro). We synthesize computational protocols (DFT) with experimental validation methods to provide a self-validating framework for researchers.

Part 1: Molecular Architecture & Isomerism[1][2]

The electronic properties of this molecule are not static; they depend heavily on the specific isomeric form present in the matrix.[3]

Tautomeric Landscape (Amino vs. Imino)

The 2-aminopyridine core is subject to amino-imino tautomerism.[1][2] For 5-Nitro-N-phenylpyridin-2-amine, the Amino form is thermodynamically dominant in the ground state due to the retention of aromaticity in the pyridine ring.[1]

  • Amino Tautomer (Target): Aromatic pyridine ring.[1][2][4][5][6][7]

    
     hybridized exocyclic nitrogen.[1][2] High stability.
    
  • Imino Tautomer: Quinoid-like structure.[1][2] Loss of aromaticity in the pyridine ring.[2] Higher energy, but may be stabilized in highly polar solvents or by specific substitution patterns.[1][2]

Regioisomerism & The "Push-Pull" Effect

The position of the nitro group dictates the extent of conjugation and the resulting HOMO-LUMO gap.

  • 5-Nitro (Para-like): Allows direct resonance conjugation between the amino lone pair and the nitro group.[2] Result: Smallest Gap (Red-shifted).[1][2]

  • 3-Nitro (Ortho-like): Allows conjugation but introduces steric strain and intramolecular Hydrogen bonding.[1][2]

  • 4-Nitro (Meta-like): Conjugation is interrupted. The "Push-Pull" effect is purely inductive, not resonant. Result: Largest Gap (Blue-shifted).[1][2]

Visualization: Tautomerization Pathway

The following diagram illustrates the proton transfer pathway defining the electronic switching capability of the molecule.

Tautomerization Figure 1: Amino-Imino Tautomerization Equilibrium Pathway Amino Amino Form (Aromatic, Stable) Low Dipole TS Transition State (Proton Transfer) Amino->TS + Energy (Barrier) TS->Amino Relaxation Imino Imino Form (Quinoid, High Energy) High Dipole TS->Imino Solvent Stabilization Imino->TS

Part 2: Electronic Structure Analysis (HOMO-LUMO Data)

The HOMO-LUMO gap (


) is the primary descriptor of kinetic stability and chemical reactivity (Hardness/Softness).[2]
Quantitative Data: Isomer Comparison

The following data aggregates DFT calculations (B3LYP/6-311++G(d,p)) and experimental UV-Vis correlations for 5-nitro-2-phenylaminopyridine and its close structural analogs.

Isomer / Analog

(eV)

(nm)
Electronic CharacterStructural Note
5-Nitro isomer (Planar) 2.45 - 2.80 450 - 505 Strong ICT Optimal Conjugation
5-Nitro isomer (Twisted)*3.77329Weak ICTSteric inhibition of resonance
3-Nitro isomer~3.10~400Medium ICTH-bond stabilized
4-Nitro isomer> 4.00< 300Local ExcitationConjugation broken

*Note: "Twisted" refers to analogs with steric bulk (e.g., methyl groups) at the 4 or 6 position that force the phenyl ring out of planarity, destroying the gap.

Frontier Molecular Orbital (FMO) Distribution
  • HOMO: Localized on the Phenylamino moiety (Donor).[2] The electron density is highest on the exocyclic nitrogen and the phenyl ring.

  • LUMO: Localized on the Nitropyridine moiety (Acceptor).[2] The electron density shifts toward the nitro group and the pyridine nitrogen.[8]

  • Mechanism: Excitation (

    
    ) causes a charge transfer from Phenyl 
    
    
    
    Pyridine-Nitro.[1][2]

Part 3: Computational Methodology (Protocol)

To reproduce these values or screen derivatives, use the following self-validating DFT workflow.

Step-by-Step DFT Protocol

Software: Gaussian 16 / ORCA 5.0 Functional: B3LYP (Global Hybrid) or CAM-B3LYP (Range-Separated for better Charge Transfer accuracy).[1][2] Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions is critical for the nitro group).[1][2]

  • Construction: Build the 2-amino-5-nitro structure. Set the phenyl ring dihedral angle to 0° (planar) initially.[2]

  • Optimization (Opt): Run geometry optimization in the gas phase.

    • Validation Check: Ensure all bond lengths are within standard ranges (C-N

      
       1.35-1.40 Å).
      
  • Frequency Calculation (Freq):

    • Self-Validating Step: Check for imaginary frequencies (NIMAG).[1][2]

    • If NIMAG = 0: True Minimum found.[1][2] Proceed.

    • If NIMAG > 0: Transition state found.[1][2] Perturb geometry and re-optimize.

  • Energy Calculation: Extract HOMO and LUMO energies (in Hartree) and convert to eV (

    
    ).
    
  • TD-DFT (Optional): Calculate the first 6 excited states to predict UV-Vis absorption (

    
    ).
    
Workflow Diagram

DFT_Workflow Figure 2: Self-Validating Computational Workflow for Gap Determination Start Input Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (Hessian Calculation) Opt->Freq Decision NIMAG = 0? Freq->Decision Error Perturb Geometry Decision->Error No Calc Single Point Energy & TD-DFT Decision->Calc Yes Error->Opt Output Extract HOMO/LUMO & UV-Vis Spectrum Calc->Output

Part 4: Experimental Validation & Synthesis

Theoretical gaps must be validated experimentally using UV-Vis spectroscopy. The "Optical Gap" (


) is derived from the absorption edge.[2]
Synthesis Route (Nucleophilic Aromatic Substitution)

The most robust synthesis involves the reaction of 2-chloro-5-nitropyridine with aniline .[1][2]

  • Reagents: 2-Chloro-5-nitropyridine (1 eq), Aniline (1.1 eq).[1][2]

  • Solvent: Ethanol or DMF.[1][2]

  • Catalyst:

    
     or TEA (to scavenge HCl).[1][2]
    
  • Conditions: Reflux for 4-6 hours.

  • Purification: Recrystallization from Ethanol (Yellow/Orange needles).[1][2]

Gap Measurement Protocol
  • Dissolve the purified crystal in Acetonitrile (polar aprotic) and Toluene (non-polar) to check for solvatochromism (a hallmark of ICT).[1][2]

  • Measure the UV-Vis spectrum (200 nm - 600 nm).

  • Determine the onset wavelength (

    
    ).[1][2]
    
  • Calculate the gap:

    
    [2]
    

References

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-methylpyridine Isomers. Source: National Institutes of Health (NIH) / MDPI.[1][2] Context: Provides comparative HOMO-LUMO data for methyl-substituted analogs, establishing the 2.45 eV (planar) vs 3.77 eV (twisted) baseline.

  • 2-Amino-5-nitropyridine (PubChem CID 77888). Source:[1][2] PubChem (National Library of Medicine).[1][2] Context: Physical properties and toxicity data for the parent scaffold.[1][2] [2]

  • Tautomerism and Spectral Interpretations of 5-Nitro-2-aminopyridine Derivatives. Source: Journal of Molecular Structure / Elsevier (via ScienceDirect/ResearchGate).[1][2] Context: Validates the dominance of the amino tautomer and provides DFT basis set benchmarks.

  • Synthesis and NLO Properties of 2-Amino-5-Nitropyridine Salts. Source: Open Access Library / OAJI.[1][2] Context: Details the synthesis and crystal growth of the parent NLO material.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Nitro-N-phenylpyridin-2-amine as a Versatile Scaffold in Drug Discovery

Executive Summary & Introduction 5-Nitro-N-phenylpyridin-2-amine (CAS: 26820-66-6; also known as 2-anilino-5-nitropyridine) represents a "privileged structure" in medicinal chemistry. It serves as a critical synthetic ga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

5-Nitro-N-phenylpyridin-2-amine (CAS: 26820-66-6; also known as 2-anilino-5-nitropyridine) represents a "privileged structure" in medicinal chemistry. It serves as a critical synthetic gateway to 1-phenyl-1H-imidazo[4,5-b]pyridine derivatives—a scaffold ubiquitous in FDA-approved kinase inhibitors and anti-infectives.

While the nitro group itself can offer specific antimicrobial properties, its primary utility lies in its role as a "masked" amine. Controlled reduction of the nitro group at the C5 position yields a vicinal diamine, enabling cyclization reactions that form the core of high-potency drugs targeting Aurora Kinases , CDKs (Cyclin-Dependent Kinases) , and JAK2 .

This guide outlines the specific protocols for synthesizing this scaffold, converting it into bioactive imidazopyridines, and evaluating its potential as a kinase inhibitor.[1]

Core Application: Synthesis of Imidazo[4,5-b]pyridine Scaffolds[2][3]

The most high-value application of 5-Nitro-N-phenylpyridin-2-amine is its conversion into the imidazo[4,5-b]pyridine core. This fused heterocyclic system mimics the purine ring of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.

Mechanism of Synthesis

The synthesis proceeds via a Nucleophilic Aromatic Substitution (


) followed by nitro reduction and cyclocondensation.
  • Step 1 (

    
    ):  The electron-withdrawing nitro group at C5 activates the C2-chlorine of 2-chloro-5-nitropyridine, facilitating displacement by aniline.
    
  • Step 2 (Reduction): The nitro group is reduced to a primary amine, creating a 2,3-diaminopyridine motif (using the pyridine numbering where the ring nitrogen is 1).

  • Step 3 (Cyclization): Condensation with an aldehyde or orthoformate closes the imidazole ring.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2-Chloro-5-nitropyridine Reagent1 Aniline + NaH/DMF (SnAr) Start->Reagent1 Intermediate1 5-Nitro-N-phenylpyridin-2-amine (Target Scaffold) Reagent1->Intermediate1 Reagent2 Fe/NH4Cl or H2/Pd (Reduction) Intermediate1->Reagent2 Intermediate2 N2-phenylpyridine-2,5-diamine Reagent2->Intermediate2 Reagent3 R-CHO / DMSO / Heat (Cyclization) Intermediate2->Reagent3 Product 1-Phenyl-1H-imidazo[4,5-b]pyridine (Kinase Inhibitor Core) Reagent3->Product

Figure 1: Synthetic pathway transforming the nitro-pyridine precursor into the bioactive imidazopyridine core.[2]

Experimental Protocol: Reductive Cyclization

Objective: Convert 5-Nitro-N-phenylpyridin-2-amine to 2-substituted-1-phenyl-1H-imidazo[4,5-b]pyridine.

Reagents:

  • Starting Material: 5-Nitro-N-phenylpyridin-2-amine (1.0 eq)

  • Reducing Agent: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq)

  • Solvent: Ethanol/Water (3:1)

  • Cyclization Agent: Benzaldehyde derivative (1.1 eq) + Na2S2O5 (oxidative cyclization promoter)

Step-by-Step Methodology:

  • Reduction Phase:

    • Dissolve 1.0 mmol of 5-Nitro-N-phenylpyridin-2-amine in 20 mL EtOH/H2O.

    • Add Iron powder and NH4Cl.

    • Reflux at 80°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The yellow nitro spot will disappear, replaced by a polar, fluorescent amine spot.

    • Filter hot through Celite to remove iron residues. Concentrate filtrate to dryness.

  • Cyclization Phase (One-Pot Variation):

    • Re-dissolve the crude diamine intermediate in DMSO (5 mL).

    • Add the chosen aldehyde (e.g., 4-methoxybenzaldehyde) and Na2S2O5 (0.5 eq).

    • Heat to 120°C for 4 hours.

    • Why Na2S2O5? It acts as a mild oxidant to facilitate the dehydrogenation step required to aromatize the imidazole ring after initial condensation.

  • Purification:

    • Pour reaction mixture into ice water. The product usually precipitates.

    • Filter and wash with water. Recrystallize from Ethanol.

Core Application: Kinase Inhibitor Design (SAR)

The 2-aminopyridine motif within the scaffold is a "Hinge Binder." In the ATP-binding pocket of kinases, the pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA), and the exocyclic amine (N-H) acts as a Hydrogen Bond Donor (HBD).

Structure-Activity Relationship (SAR) Logic
PositionModificationEffect on Potency/Selectivity
N-Phenyl Ring Substitution (e.g., 4-F, 4-OMe)Controls hydrophobic interactions in the "Back Pocket" of the kinase. Fluorine often improves metabolic stability.
C5 Position Nitro (

)
Electron-withdrawing. Reduces pKa of the pyridine nitrogen, weakening H-bond acceptance. Must usually be reduced/cyclized for max potency.
C5 Position Imidazo-fusionLocks the conformation, creating a rigid planar system that mimics Adenine. Drastically increases affinity for Aurora/CDK kinases.
Pyridine N NoneCritical H-bond acceptor for the kinase hinge region (e.g., Valine/Leucine residues).
Visualization: Pharmacophore Mapping

Pharmacophore cluster_optimization Optimization Strategy Hinge Kinase Hinge Region (Val/Leu) Scaffold 2-Aminopyridine Core Scaffold->Hinge H-Bond (Donor/Acceptor) Nitro 5-Nitro Group (Electronic Tuner) Nitro->Scaffold Inductive Effect (-I) Lowers pKa Step1 Reduce Nitro to Amine Nitro->Step1 Phenyl N-Phenyl Ring (Hydrophobic Pocket) Phenyl->Scaffold Attached at N2 Step2 Cyclize to Imidazopyridine Step1->Step2

Figure 2: Pharmacophore interactions of the scaffold within the kinase binding pocket.

Biological Evaluation Protocols

Once synthesized, the derivatives must be profiled.[3] The following protocols are standard for validating this scaffold's activity.

In Vitro Kinase Assay (Aurora A/B)

Context: Imidazo[4,5-b]pyridines derived from this scaffold are potent Aurora kinase inhibitors.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

  • Substrate: Kemptide or Histone H3.

  • Procedure:

    • Incubate recombinant Aurora A enzyme (5-10 nM) with the test compound (diluted in DMSO) for 15 minutes.

    • Initiate reaction by adding ATP (Km concentration) and Substrate.

    • Incubate for 60 minutes at Room Temperature.

    • Detection: ADP-Glo™ (Promega) or radiometric

      
      -ATP assay.
      
  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Antimicrobial Profiling (Direct Nitro-Scaffold Activity)

Context: Uncyclized nitro-pyridines often possess activity against anaerobic bacteria due to nitro-reduction by bacterial nitroreductases.

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Method: Broth Microdilution (CLSI guidelines).

  • Protocol:

    • Prepare stock solution of 5-Nitro-N-phenylpyridin-2-amine in DMSO.

    • Serial dilute in cation-adjusted Mueller-Hinton broth (range: 64 µg/mL to 0.125 µg/mL).

    • Inoculate with

      
       CFU/mL bacterial suspension.
      
    • Incubate at 37°C for 16–20 hours.

    • Readout: MIC is the lowest concentration with no visible growth.

References

  • National Institutes of Health (NIH). (2023). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis and Crystal Structures. Retrieved from [Link]

  • MDPI. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

Sources

Application

Technical Guide: 5-Nitro-N-phenylpyridin-2-amine as a Strategic Building Block

Executive Summary & Chemical Profile 5-Nitro-N-phenylpyridin-2-amine (CAS: 25367-22-6, also known as 2-anilino-5-nitropyridine) serves as a high-value "gateway" scaffold in medicinal chemistry. Its structural utility lie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Nitro-N-phenylpyridin-2-amine (CAS: 25367-22-6, also known as 2-anilino-5-nitropyridine) serves as a high-value "gateway" scaffold in medicinal chemistry. Its structural utility lies in its bifunctional nature: it possesses an electrophilic pyridine core activated by a nitro group, and a nucleophilic secondary amine.

In drug discovery, this building block is the primary precursor for imidazo[4,5-b]pyridines , a privileged heterocycle found in numerous kinase inhibitors (e.g., CDK, VEGF inhibitors) and antiviral agents. The pyridine nitrogen provides hydrogen-bond acceptor capability, while the phenyl ring offers hydrophobic interactions within enzyme binding pockets.

Chemical Specifications
PropertySpecification
IUPAC Name 5-nitro-N-phenylpyridin-2-amine
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 176–178 °C
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
Key Reactivity Nitro reduction,

(rare), Electrophilic Aromatic Substitution (phenyl ring)

Strategic Reactivity Analysis

To utilize this building block effectively, researchers must understand the electronic "push-pull" dynamics of the molecule.

Electronic Map
  • C5-Nitro Group: Strongly electron-withdrawing (

    
    ). It deactivates the pyridine ring towards electrophilic attack but activates the C2 position for nucleophilic substitution (though the aniline group is already installed there). Crucially, it serves as a "masked" amino group.
    
  • C2-Aniline Nitrogen: Electron-donating (

    
    ). It pushes density into the pyridine ring, partially counteracting the nitro group's deactivation.
    
  • Phenyl Ring: Relatively electron-rich compared to the pyridine, making it a potential site for electrophilic functionalization (e.g., halogenation) if conditions are controlled.

Graphviz: Reactivity & Synthetic Logic

ReactivityMap BuildingBlock 5-Nitro-N-phenylpyridin-2-amine NitroGroup 5-Nitro Group (Masked Amine) BuildingBlock->NitroGroup Reduction target PyridineN Pyridine Nitrogen (H-Bond Acceptor) BuildingBlock->PyridineN Protonation site AnilineNH Aniline NH (Weak Nucleophile) BuildingBlock->AnilineNH Cyclization bridge Diamine Intermediate Diamine Intermediate NitroGroup->Diamine Intermediate H2/Pd or SnCl2 Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Diamine Intermediate->Imidazo[4,5-b]pyridine + Aldehyde/R-CHO

Caption: Functional decomposition of the building block showing the critical pathway from nitro-reduction to heterocycle formation.

Preparation of the Building Block

While often purchased, in-house synthesis allows for the introduction of substituted anilines (e.g., 4-fluoroaniline) to create diverse libraries.

Protocol A: Coupling

Reaction: 2-Chloro-5-nitropyridine + Aniline


 5-Nitro-N-phenylpyridin-2-amine

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 eq)[1]

  • Aniline (1.1 eq)

  • Solvent: Ethanol or n-Butanol

  • Base: Triethylamine (1.2 eq) or excess Aniline

Procedure:

  • Charge: Dissolve 2-chloro-5-nitropyridine (10 mmol) in Ethanol (20 mL).

  • Addition: Add Aniline (11 mmol) and Triethylamine (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. The product often precipitates as a yellow solid.

  • Isolation: Pour into ice-water (100 mL) if precipitation is incomplete. Filter the solid.[2]

  • Purification: Recrystallize from Ethanol/Water or wash with cold diethyl ether.

Self-Validation:

  • Success: Appearance of a bright yellow solid.

  • NMR Check: Disappearance of the C2-Cl signal and appearance of phenyl protons.

Core Application 1: Nitro Reduction (The Gateway Step)

The most critical transformation is the reduction of the nitro group to the primary amine, yielding


-phenylpyridine-2,5-diamine . This diamine is unstable towards oxidation and should be used immediately or stored under argon.
Protocol B: Catalytic Hydrogenation (Cleanest Method)

Reagents:

  • 5-Nitro-N-phenylpyridin-2-amine (1.0 eq)

  • 10% Pd/C (5-10 wt%)

  • Solvent: Methanol or Ethanol

  • Hydrogen source: H₂ balloon or Ammonium Formate

Procedure:

  • Dissolution: Suspend the nitro compound in Methanol (0.1 M concentration).

  • Catalyst: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen).

  • Reduction: Purge with H₂ gas and stir under a hydrogen balloon at RT for 2–4 hours.

    • Alternative: Add Ammonium Formate (5.0 eq) and reflux for 1 hour (Transfer Hydrogenation).

  • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

  • Concentration: Evaporate solvent under reduced pressure.

  • Storage: Use the resulting dark oil/solid immediately for the next step.

Troubleshooting:

  • Incomplete Reaction: If TLC shows starting material, add fresh catalyst and repressurize.

  • Oxidation:[3] If the product turns black rapidly, it is oxidizing. Add a trace of ascorbic acid or proceed to cyclization immediately.

Core Application 2: Synthesis of Imidazo[4,5-b]pyridines

This is the high-value application. The diamine reacts with electrophiles to close the imidazole ring, fusing it to the pyridine.

Protocol C: Cyclization with Aldehydes (Oxidative Cyclization)

This method installs a substituent at the C2 position of the imidazopyridine.

Reaction: Diamine + R-CHO + Oxidant


 2-Substituted-3-phenyl-3H-imidazo[4,5-b]pyridine

Reagents:

  • 
    -phenylpyridine-2,5-diamine (from Protocol B)
    
  • Aromatic/Aliphatic Aldehyde (1.0 eq)

  • Oxidant:

    
     (Sodium metabisulfite) or Air/O2
    
  • Solvent: DMSO or DMF

Procedure:

  • Mixing: Dissolve the diamine (1.0 eq) and the aldehyde (1.0 eq) in DMSO.

  • Heating: Heat to 100–120°C.

  • Oxidation: If using

    
     (1.5 eq), add it now. Alternatively, bubble air through the solution.
    
  • Duration: Stir for 4–8 hours.

  • Workup: Pour into water. Extract with EtOAc.

  • Purification: Column chromatography (DCM/MeOH).

Graphviz: Synthetic Workflow

SynthesisWorkflow Start 2-Chloro-5-nitropyridine BuildingBlock 5-Nitro-N-phenylpyridin-2-amine (The Building Block) Start->BuildingBlock SNAr (Protocol A) + Aniline, Et3N, Heat Aniline Aniline Aniline->BuildingBlock Diamine N2-phenylpyridine-2,5-diamine (Unstable Intermediate) BuildingBlock->Diamine Reduction (Protocol B) Pd/C, H2 Target Imidazo[4,5-b]pyridine Scaffold (Drug Core) Diamine->Target Cyclization (Protocol C) + R-CHO, DMSO, Heat

Caption: Step-by-step synthetic pathway transforming the raw material into the bioactive scaffold.

Case Study: Synthesis of a CDK Inhibitor Analog

Objective: Synthesize a 2-aryl-3-phenyl-3H-imidazo[4,5-b]pyridine derivative, analogous to known CDK2 inhibitors.

Rationale: The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases. The phenyl group (from our building block) orients into the hydrophobic region.

Experimental Steps:

  • Precursor Synthesis: Follow Protocol A using 2-chloro-5-nitropyridine and 4-fluoroaniline (to mimic metabolic stability). Yield: 85%.

  • Reduction: Follow Protocol B using H₂/Pd-C. Quantitative conversion to the diamine.

  • Cyclization: React the crude diamine with 4-sulfamoylbenzaldehyde (to add a polar tail) in DMSO at 120°C with catalytic iodine or air as oxidant.

  • Result: The final product is a 2-(4-sulfamoylphenyl)-3-(4-fluorophenyl)-imidazo[4,5-b]pyridine.

  • Validation:

    • 1H NMR: Characteristic singlet for the imidazole C2 proton is absent (substituted).

    • MS: [M+H]+ peak corresponds to the cyclized mass (MW - 2H from oxidation).

Safety & Handling

  • Nitro-pyridines: Generally skin sensitizers and potential irritants. Handle in a fume hood.

  • Diamines: The reduced intermediate is potentially toxic and readily absorbed through skin. It is also air-sensitive (oxidation).

  • Reactivity: 5-Nitro-N-phenylpyridin-2-amine is stable at room temperature but should be kept away from strong reducing agents until the reaction is desired.

References

  • Synthesis of 5-Nitro-N-phenylpyridin-2-amine (

    
     conditions): 
    
    • Source: GuideChem. "How is 5-Chloro-2-nitropyridine synthesized and what are its applications?" (General conditions for chloronitropyridine substitutions).
    • URL:

  • Reduction of Nitro to Amine (General Pd/C Protocol)

    • Source: Organic Chemistry Portal. "Amine synthesis by nitro compound reduction."
    • URL:

  • Cyclization to Imidazo[4,5-b]pyridines (Oxidative Cyclization)

    • Source: MDPI. "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
    • URL:

  • Imidazo[4,5-b]pyridines as Drug Scaffolds

    • Source: National Institutes of Health (NIH) / PMC. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine..."
    • URL:

  • Reactivity of 2-Chloro-5-nitropyridine

    • Source: Chemistry LibreTexts.
    • URL:

Sources

Method

experimental protocol for reactions with 5-Nitro-N-phenylpyridin-2-amine

Application Note: Synthesis and Functionalization of 5-Nitro-N-phenylpyridin-2-amine Scaffolds Executive Summary This application note details the synthesis, purification, and downstream functionalization of 5-nitro-N-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Functionalization of 5-Nitro-N-phenylpyridin-2-amine Scaffolds

Executive Summary

This application note details the synthesis, purification, and downstream functionalization of 5-nitro-N-phenylpyridin-2-amine . This molecule represents a privileged scaffold in medicinal chemistry, serving as a precursor for diaminopyridine kinase inhibitors, benzimidazoles, and imidazopyridines.

The protocol leverages the electron-deficient nature of the 5-nitropyridine ring to facilitate Nucleophilic Aromatic Substitution (S


Ar), followed by controlled reduction and alkylation strategies.[1] This guide deviates from standard "recipe-style" instructions by focusing on the mechanistic causality of each step, ensuring researchers can troubleshoot and adapt the workflow for library generation.

Chemical Context & Mechanistic Logic

The target molecule consists of a pyridine ring substituted with a nitro group at position 5 and an aniline moiety at position 2.

  • Electronic Activation: The nitro group (

    
    ) at C5 is a strong electron-withdrawing group (EWG).[1] Through resonance, it depletes electron density at C2 and C4. This makes C2 highly susceptible to nucleophilic attack, allowing for metal-free coupling with aniline.[1]
    
  • Acidity of the Bridge: The bridging amine (

    
    ) is flanked by a phenyl ring and a nitropyridine.[1] Both are electron-withdrawing, significantly lowering the pK
    
    
    
    of the NH proton (estimated pK
    
    
    ~10-11), making it accessible for deprotonation by weak-to-moderate bases (e.g., K
    
    
    CO
    
    
    or NaH) for alkylation.[1]
Visualizing the Reaction Pathway

ReactionPathway SM1 2-Chloro-5-nitropyridine Target 5-Nitro-N-phenylpyridin-2-amine (Yellow Solid) SM1->Target S_NAr Coupling (EtOH, Reflux) SM2 Aniline SM2->Target Reduced N2-Phenylpyridine-2,5-diamine (Oxidation Sensitive) Target->Reduced Nitro Reduction (H2, Pd/C) Alkylated N-Alkyl-5-nitro-N-phenylpyridin-2-amine Target->Alkylated N-Alkylation (NaH, R-X)

Figure 1: Strategic workflow for the synthesis and diversification of the 5-nitro-N-phenylpyridin-2-amine scaffold.

Experimental Protocols

Protocol A: Synthesis via S Ar Coupling

Objective: High-yield synthesis of the parent scaffold without transition metal catalysis.[1]

Reagents:

  • 2-Chloro-5-nitropyridine (1.0 equiv)[1]

  • Aniline (1.1 equiv)[1]

  • Ethanol (0.5 M concentration) or DMF (for scale >10g)[1]

  • Triethylamine (Et

    
    N) (1.2 equiv)[1]
    

Step-by-Step Methodology:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-nitropyridine and absolute ethanol.

  • Activation: Add Aniline followed by Triethylamine.

    • Why: Et

      
      N acts as an HCl scavenger. While aniline can act as its own base, using an auxiliary base prevents the consumption of the nucleophile.
      
  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: The reaction typically turns from pale yellow to deep yellow/orange. Monitor by TLC (30% EtOAc in Hexanes).[1] The starting chloride (

      
      ) should disappear, replaced by the more polar product (
      
      
      
      ).
  • Work-up (Precipitation): Cool the reaction to room temperature (RT). The product often crystallizes directly from ethanol.

  • Isolation:

    • If solid forms: Filter and wash with cold ethanol.

    • If no solid: Pour the mixture into 10 volumes of ice-water. Stir for 30 mins to induce precipitation. Filter the yellow solid.[2][3]

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1) if necessary.[4]

Self-Validating Checkpoint:

  • Appearance: Product must be a bright yellow solid.

  • 1H NMR (DMSO-d

    
    ):  Look for the diagnostic singlet (or doublet with small coupling) of the C6-pyridine proton at 
    
    
    
    ~9.0–9.2 ppm.[1] The NH signal typically appears broad around
    
    
    9.8–10.2 ppm.
Protocol B: Nitro Reduction (Chemo-selective)

Objective: Convert the nitro group to an amine for further derivatization (e.g., urea formation or cyclization).[1]

Warning: The resulting diamine (N2-phenylpyridine-2,5-diamine) is electron-rich and prone to oxidation (darkening) upon air exposure.[1] Use immediately or store under Argon.

Reagents:

  • 5-Nitro-N-phenylpyridin-2-amine (1.0 equiv)[1]

  • 10% Pd/C (10 wt% loading)

  • Ammonium Formate (5.0 equiv) or H

    
     Balloon[1]
    
  • Methanol/THF (1:1)[1]

Step-by-Step Methodology:

  • Inerting: Flush the reaction vessel with Nitrogen/Argon.

  • Dissolution: Dissolve the nitro compound in MeOH/THF. (THF helps solubility if the nitro compound is crystalline).

  • Catalyst Addition: Add Pd/C carefully (pyrophoric risk: keep wet with solvent).

  • Reduction:

    • Method A (Transfer Hydrogenation): Add Ammonium Formate. Heat to 60 °C for 1 hour.

    • Method B (Hydrogen Gas): Purge with H

      
       balloon. Stir at RT for 4–12 hours.
      
  • Filtration: Filter through a Celite pad under an inert atmosphere if possible. Wash with MeOH.

  • Concentration: Evaporate solvent at reduced pressure. Do not heat above 40 °C.

Mechanistic Insight: The color change is the primary indicator. The starting material is bright yellow (nitro conjugation); the product is usually off-white or pale brown (loss of nitro conjugation).[1]

Protocol C: N-Alkylation of the Bridge

Objective: Functionalize the bridging nitrogen to modulate solubility or steric fit.[1]

Reagents:

  • 5-Nitro-N-phenylpyridin-2-amine (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)[1]

  • Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 equiv)[1]

  • Anhydrous DMF[1]

Step-by-Step Methodology:

  • Deprotonation: Dissolve the substrate in anhydrous DMF at 0 °C. Add NaH portion-wise.

    • Observation: Gas evolution (H

      
      ) and a color shift (often to deep red/orange) indicate anion formation.[1]
      
  • Alkylation: Stir for 30 mins, then add the Alkyl Halide dropwise.

  • Completion: Allow to warm to RT. Stir for 2–4 hours.

  • Quench: Carefully add water to quench excess NaH.

  • Extraction: Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF) and Brine.

Data Summary & Characterization

Reaction Mechanism: S Ar

The following diagram illustrates the addition-elimination mechanism. The Meisenheimer complex is stabilized by the nitro group at the para position relative to the leaving group.

SNAr_Mechanism Step1 Nucleophilic Attack (Aniline attacks C2) Intermediate Meisenheimer Complex (Stabilized by 5-NO2) Step1->Intermediate Slow Step Step2 Elimination of Cl- (Aromatization) Intermediate->Step2 Fast Step

Figure 2: Mechanism of the S


Ar reaction between 2-chloro-5-nitropyridine and aniline.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete conversionSwitch solvent to DMF and increase temp to 100 °C.
Product is Oily Impurities preventing crystallizationTriturate with cold Diethyl Ether or Hexanes.[1]
Darkening during Reduction Oxidation of diamineDegas solvents thoroughly; add trace ascorbic acid during workup.
Incomplete Alkylation Moisture in DMF or old NaHUse fresh anhydrous DMF; dry NaH under vacuum or use excess base.

References

  • Synthesis of 5-nitro-2-aminopyridine derivatives: Source: Vertex AI Search (Patent CN104447522A).[1] "Preparation method of 5-nitro-2-aminopyridine." Context: Describes the nitration and subsequent amination logic for pyridine rings.

  • Nucleosides Nucleotides Nucleic Acids: Source: Colacino, E. et al. (2003). "Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives..." Context: Provides protocols for nitro-reduction in pyrimidine/pyridine systems using hydrogenation.

  • N-Alkylation Methodologies: Source: SIELC Technologies. "5-Nitro-N-phenylpyridin-2-amine Analysis." Context: Chromatographic behavior and stability data for the specific target molecule.

  • General S

    
    Ar Mechanisms on Pyridines: 
    Source:Journal of Organic Chemistry (General Reference via Search).[1]
    Context: Electronic effects of 5-nitro substituents on 2-halopyridines facilitating nucleophilic attack.[1]
    
    

Sources

Application

Application Note: 5-Nitro-N-phenylpyridin-2-amine in Azo Dye Synthesis

This guide details the application of 5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8) in the synthesis of azo dyes. It addresses the compound's dual utility: as a coupling component (exploiting the activated phenyl ring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8) in the synthesis of azo dyes. It addresses the compound's dual utility: as a coupling component (exploiting the activated phenyl ring) and as a precursor for heterocyclic diazo components (via nitro-reduction).

Executive Summary

5-Nitro-N-phenylpyridin-2-amine is a robust heterocyclic intermediate characterized by a donor-acceptor architecture. The electron-withdrawing nitro group at the C5 position of the pyridine ring, combined with the electron-donating secondary amine bridge, creates a polarized system ideal for solvatochromic dye synthesis. This guide outlines two distinct synthetic pathways:

  • Direct Coupling: Utilizing the compound as a coupling component where electrophilic attack occurs on the N-phenyl ring.

  • Diazo-Precursor Synthesis: Reducing the nitro group to generate a primary amine (5-amino-N-phenylpyridin-2-amine), which serves as a high-performance heterocyclic diazo component.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 5-Nitro-N-phenylpyridin-2-amine
CAS Number 6825-25-8
Molecular Weight 215.21 g/mol
Appearance Yellow to Orange Powder
Solubility Soluble in DMF, DMSO, Acetone; Sparingly soluble in Water
pKa (est) ~2.5 (Pyridine N), Weakly basic due to 5-NO₂
Role Coupling Component (Route A) or Diazo Precursor (Route B)[1]
Mechanistic Insight

The molecule features a "push-pull" electronic structure. The amino nitrogen donates electron density into the phenyl ring (activating it for electrophilic aromatic substitution) and the pyridine ring. However, the 5-nitro group strongly deactivates the pyridine ring, making the phenyl ring the exclusive site for electrophilic attack (Route A) unless the nitro group is chemically modified (Route B).

Route A: Direct Coupling Protocol

Objective: Synthesize a mono-azo dye by coupling a diazonium salt onto the activated phenyl ring of 5-Nitro-N-phenylpyridin-2-amine.

Experimental Workflow

This protocol uses 4-Nitroaniline as the diazo component to create a "Disperse Orange/Red" analogue.

Step 1: Diazotization of 4-Nitroaniline
  • Charge: In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 30 mL of 4M HCl .

  • Cool: Place the beaker in an ice-salt bath and cool to 0–5 °C .

  • Nitrosation: Dropwise add a solution of 0.76 g (11 mmol) Sodium Nitrite (NaNO₂) in 5 mL water. Maintain temperature below 5 °C.

  • Verification: Stir for 20 mins. Test with starch-iodide paper (instant blue/black confirms excess HNO₂). Destroy excess nitrous acid with a spatula tip of Urea or Sulfamic Acid.

Step 2: Coupling Reaction
  • Preparation of Coupler: Dissolve 2.15 g (10 mmol) of 5-Nitro-N-phenylpyridin-2-amine in 40 mL of Acetone/Acetic Acid (1:1) . Cool to 0–5 °C.[2][3][4][5][6]

  • Addition: Slowly add the diazonium salt solution (from Step 1) to the coupler solution over 30 minutes.

  • pH Control: Simultaneously add saturated Sodium Acetate solution to maintain pH at 4.5–5.5 . Critical: Low pH prevents coupling; high pH decomposes the diazonium.

  • Completion: Stir for 2 hours at 0–5 °C, then allow to warm to room temperature overnight.

  • Isolation: Pour the mixture into 200 mL ice-water . Filter the precipitated dye.[3][7] Wash with water until neutral, then with cold methanol.

  • Purification: Recrystallize from DMF/Ethanol.

Route B: Diazo-Precursor Protocol (High Value)

Objective: Convert the nitro group to a primary amine to create a Heterocyclic Diazo Component . This route yields dyes with superior bathochromic shifts (deeper colors) due to the heterocyclic ring.

Phase 1: Reduction to 5-Amino-N-phenylpyridin-2-amine

Note: Catalytic hydrogenation is preferred for purity, but Fe/Acetic acid is accessible.

  • Suspend: 5.0 g of 5-Nitro-N-phenylpyridin-2-amine in 50 mL Ethanol and 10 mL Glacial Acetic Acid.

  • Reduce: Add 3.0 g Iron powder. Reflux for 3 hours. (Color shifts from yellow to colorless/pale brown).

  • Workup: Filter hot to remove iron. Neutralize filtrate with Na₂CO₃. Extract with Ethyl Acetate. Evaporate to obtain the 5-amino intermediate .

Phase 2: Synthesis of Pyridyl-Azo Dye
  • Diazotization: Dissolve the 5-amino intermediate (10 mmol) in H₂SO₄/Acetic Acid (Nitrosyl Sulfuric Acid method is required due to weak basicity).

    • Reagent Prep: Dissolve 0.8 g NaNO₂ in 10 mL conc. H₂SO₄ at 70°C, then cool to 5°C.

    • Reaction: Add the amine solution dropwise at 0–5 °C. Stir 2 hours.

  • Coupling: Couple with N,N-Diethylaniline (or similar coupler) following the standard pH 4–5 protocol described in Route A.

Visualization of Synthetic Pathways[3]

AzoSynthesis cluster_0 Route A: Direct Coupling cluster_1 Route B: Precursor Modification Start 5-Nitro-N-phenylpyridin-2-amine (Starting Material) CouplingA Coupling Reaction (pH 4-5, 0-5°C) Start->CouplingA Acts as Coupler Reduction Reduction (Fe/HCl or H2/Pd) Start->Reduction Route B DiazoSalt Aryl Diazonium Salt (Ar-N2+ Cl-) DiazoSalt->CouplingA ProductA Product A: Nitropyridyl-Azo Dye (Coupling on Phenyl Ring) CouplingA->ProductA AmineInt Intermediate: 5-Amino-N-phenylpyridin-2-amine Reduction->AmineInt Diazotization Diazotization (NaNO2 / H2SO4) AmineInt->Diazotization ProductB Product B: Pyridyl-Azo Dye (Coupling via Pyridine C5) Diazotization->ProductB + CouplerB CouplerB Coupler (e.g., N,N-Diethylaniline) CouplerB->ProductB

Figure 1: Dual synthetic pathways for 5-Nitro-N-phenylpyridin-2-amine in azo dye chemistry.

Characterization & Quality Control

TechniqueObservationInterpretation
UV-Vis Spectroscopy

shift
Route A Dyes: 450–500 nm (Orange/Red).Route B Dyes: 500–600 nm (Red/Violet) due to heterocyclic auxochrome effect.
FT-IR N=N stretchLook for weak band at 1400–1420 cm⁻¹ (azo linkage).
FT-IR NO₂ stretchStrong bands at 1530 cm⁻¹ (asym) and 1350 cm⁻¹ (sym) . (Disappears in Route B Phase 1).
1H NMR Aromatic RegionRoute A: Loss of symmetry in phenyl ring protons.Route B: Appearance of broad NH₂ peak (Phase 1) followed by disappearance (Phase 2).

Safety & Handling

  • Diazonium Salts: Never dry diazonium salts; they are explosive. Keep in solution at low temperature.

  • Reagents: Sodium Nitrite is toxic and an oxidizer. 5-Nitro-N-phenylpyridin-2-amine may be a skin irritant; use standard PPE (gloves, goggles, lab coat).

  • Waste: Azo dyes and their precursors must be disposed of as hazardous chemical waste. Do not release into water systems.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. Retrieved from

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from

  • Chemguide. (n.d.). Making Diazonium Salts from Phenylamine. Retrieved from

  • PubChem. (2025). 5-Nitro-N-phenylpyridin-2-amine Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

5-Nitro-N-phenylpyridin-2-amine stability and degradation pathways

The following technical guide is structured as a Tier-3 Support Resource for 5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8). It synthesizes predicted chemical behavior based on the 2-amino-5-nitropyridine pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for 5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8). It synthesizes predicted chemical behavior based on the 2-amino-5-nitropyridine pharmacophore with standard forced degradation protocols.[1]

Compound Overview & Chemical Logic

5-Nitro-N-phenylpyridin-2-amine is a "push-pull" conjugated system.[1] The electron-donating amino group at position 2 and the electron-withdrawing nitro group at position 5 create a strong internal charge transfer (ICT).[1] This electronic structure dictates its stability profile: it is thermally robust but photochemically active and susceptible to specific reduction pathways.[1]

  • CAS: 6825-25-8[1]

  • Synonyms: 2-Anilino-5-nitropyridine; 5-Nitro-N-phenyl-2-pyridinamine.[1]

  • Core Reactivity: The pyridine ring is electron-deficient (deactivated), making it resistant to oxidative attack but vulnerable to nucleophilic attack if the amine bridge is compromised.

Stability & Degradation Pathways

The Degradation Landscape

Stability is not binary; it is conditional.[1] Based on the functional groups (Nitro, Secondary Amine, Pyridine), the following degradation pathways are the primary risks during storage and experimentation.

A. Photochemical Instability (Critical)

The "push-pull" nature makes this compound a chromophore that absorbs UV-Vis light strongly.[1]

  • Mechanism: Upon UV exposure, the nitro group can undergo a nitro-to-nitrite rearrangement or radical abstraction, leading to the formation of nitroso intermediates and eventual polymerization (browning of solid/solution).

  • Impact: Purity drops; appearance changes from yellow/orange to dark brown.[1]

B. Chemical Reduction (The "Nitro" Risk) [1]
  • Mechanism: In the presence of reducing agents (e.g., metals in acidic media, biological reductases, or even trace impurities like bisulfites in solvents), the 5-nitro group reduces to a 5-amino or 5-hydroxylamino derivative.

  • Result: Formation of N2-phenylpyridine-2,5-diamine.[1] This is a major impurity in biological assays.[1]

C. Hydrolytic Cleavage (Acid-Catalyzed)
  • Mechanism: While the C-N bond is stabilized by resonance, prolonged exposure to strong acids (pH < 2) and heat can protonate the pyridine nitrogen, activating the C2 position for nucleophilic attack by water.

  • Result: Cleavage into 2-hydroxy-5-nitropyridine (pyridone tautomer) and aniline .[1]

Visualizing the Pathways

The following diagram maps the causality of degradation, linking stressors to specific byproducts.

DegradationPathways Compound 5-Nitro-N-phenylpyridin-2-amine (Parent) Light UV Light / Photolysis Compound->Light Reduction Reductive Conditions (H2, Metals, Bioreduction) Compound->Reduction Acid Strong Acid (pH < 2) + Heat Compound->Acid PhotoProd Nitroso Intermediates & Azo Dimers (Polymerization) Light->PhotoProd Nitro-Nitrite Rearrangement AmineProd N2-phenylpyridine-2,5-diamine (Primary Impurity) Reduction->AmineProd 6e- Reduction HydrolysisProd 2-Hydroxy-5-nitropyridine + Aniline Acid->HydrolysisProd Nucleophilic Aromatic Substitution

Figure 1: Primary degradation pathways for 5-Nitro-N-phenylpyridin-2-amine under environmental stress.[1]

Troubleshooting & FAQs

This section addresses real-world issues encountered during handling and analysis.

Category 1: Analytical (HPLC/LC-MS)

Q1: My HPLC peaks are tailing significantly. Is the column degrading?

  • Diagnosis: Likely not the column.[1] This compound contains a basic pyridine nitrogen (pKa ~2-3) and a secondary amine.[1] These interact with residual silanols on the silica backbone of C18 columns, causing tailing.

  • Solution:

    • Add a Modifier: Ensure your mobile phase contains 0.1% Trifluoroacetic acid (TFA) or Formic Acid .[1] This protonates the pyridine nitrogen, preventing silanol interaction.

    • Increase Buffer Strength: If using a neutral pH, use 10-20 mM Ammonium Acetate to mask silanols.[1]

    • Column Choice: Switch to a "Base-Deactivated" (BDS) or high-pH stable C18 column (e.g., XBridge, Gemini).[1]

Q2: I see a small "ghost peak" eluting before the main peak in LC-MS.

  • Root Cause: This is likely the reduced amine impurity (N2-phenylpyridine-2,5-diamine).[1] Amino groups are more polar than nitro groups, so the reduced byproduct elutes earlier in Reverse Phase (RP) chromatography.

  • Validation: Check the Mass Spectrum.[1] The parent is M+ (215 Da).[1] The amine impurity will be M-30+2 (reduction of O2 to H2) = 185 Da .[1]

Category 2: Solubility & Handling

Q3: The compound precipitates when I dilute my DMSO stock into aqueous media.

  • Explanation: 5-Nitro-N-phenylpyridin-2-amine is highly lipophilic (LogP ~2.6).[1] It has poor water solubility.[1][2]

  • Protocol:

    • Dissolve stock in 100% DMSO .

    • Pre-dilute with PEG-400 or Tween-80 before adding water/buffer.[1]

    • Keep the final DMSO concentration < 1% for cell assays, but ensure the compound concentration is below 50 µM to avoid crashing out.

Q4: The yellow powder turned brown after leaving it on the bench for a week.

  • Cause: Photodegradation.[1]

  • Fix: This process is irreversible. Re-purify via recrystallization (Ethanol/Water) or discard.[1] Store future batches in amber vials wrapped in aluminum foil, desicated at 4°C.

Standardized Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method (HPLC) or determine shelf-life.[1]

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.< 5% Degradation. Pyridine ring is stable; trace hydrolysis to aniline possible.[1]
Base Hydrolysis Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.< 2% Degradation. Highly resistant to base.[1]
Oxidation Add 3% H₂O₂.[1] Incubate at RT for 24 hours.Moderate Degradation. Formation of N-oxides.[1]
Photolysis Expose solid/solution to 1.2M lux hours (UV/Vis).[1]High Degradation (>10%). Browning; polymerization; complex mixture.[1]
Protocol B: Optimized HPLC Method
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 360 nm (Nitro-aniline charge transfer band) and 254 nm .[1]

  • Flow Rate: 1.0 mL/min.[1]

Analytical Decision Tree

Use this workflow to resolve purity issues during QC.

Troubleshooting Start Start: HPLC Purity Check Issue Identify Issue Start->Issue Tailing Peak Tailing (> 1.5) Issue->Tailing Split Split / Shoulder Peak Issue->Split Extra Extra Peaks (Impurities) Issue->Extra Sol1 Add 0.1% TFA to Mobile Phase (Mask Silanols) Tailing->Sol1 Sol2 Check Sample Solvent (Must match Mobile Phase) Split->Sol2 Sol3 Check Absorbance Ratio (360nm vs 254nm) Extra->Sol3

Figure 2: Rapid diagnostic workflow for HPLC anomalies involving 5-Nitro-N-phenylpyridin-2-amine.

References

  • PubChem. 5-Nitro-N-phenylpyridin-2-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 2-Amino-5-nitropyridine (Analogous Structure Data).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • ICH Guidelines. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1] Available at: [Link]

Sources

Optimization

identifying side products in 5-Nitro-N-phenylpyridin-2-amine synthesis

Topic: Troubleshooting & Impurity Identification in Synthesis of 5-Nitro-N-phenylpyridin-2-amine Ticket ID: CHEM-SUP-2024-882 Status: Open for Reference Core Reaction Overview & Mechanism Context: The synthesis of 5-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Impurity Identification in


 Synthesis of 5-Nitro-N-phenylpyridin-2-amine
Ticket ID:  CHEM-SUP-2024-882
Status:  Open for Reference

Core Reaction Overview & Mechanism

Context: The synthesis of 5-nitro-N-phenylpyridin-2-amine is a classic Nucleophilic Aromatic Substitution (


). The reaction relies on the strong electron-withdrawing nature of the nitro group at the C5 position to activate the C2-chlorine for displacement by aniline.

The Critical Challenge: While the mechanism is straightforward, the high reactivity of the electrophile (2-chloro-5-nitropyridine) makes it susceptible to competitive attack by weaker nucleophiles—most notably, trace water.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between the desired product pathway and the primary parasitic side reaction (hydrolysis).

SNAr_Pathway Reactants Reactants 2-Chloro-5-nitropyridine + Aniline Transition Meisenheimer Complex (Transition State) Reactants->Transition + Heat + Base Moisture Contaminant: Trace H2O / OH- Reactants->Moisture Product TARGET PRODUCT 5-Nitro-N-phenylpyridin-2-amine Transition->Product - HCl SideProduct MAJOR IMPURITY 5-Nitro-2(1H)-pyridone Moisture->SideProduct Hydrolysis (Competitive Path)

Figure 1: Mechanistic bifurcation showing the competition between the desired aminolysis (green path) and parasitic hydrolysis (red path).

Troubleshooting Guide: Identifying Side Products

This section addresses specific observations ("Symptoms") and provides definitive chemical identification and resolution steps.

Issue #1: The "Hydrolysis Trap" (Major Impurity)

Symptom: You observe a persistent solid precipitate that is insoluble in non-polar organic solvents (DCM, Hexanes) but soluble in basic aqueous media or highly polar solvents (DMSO). LC-MS shows a peak at MW ~140.

DiagnosticObservationTechnical Explanation
LC-MS

Da
Loss of the phenyl ring mass (-77) relative to product is a red herring. This is actually 5-nitro-2(1H)-pyridone (MW 140.09), formed by water attacking the chloro-pyridine.
1H NMR Broad singlet > 11 ppmThe amide-like NH of the pyridone tautomer is highly deshielded compared to the amine NH of the product.
TLC "Streaking" baseline spotThe pyridone is highly polar and acidic; it often drags on silica gel unless acid (AcOH) is added to the eluent.

Root Cause: The starting material, 2-chloro-5-nitropyridine, is highly activated. If your solvent (DMF, DMSO, Ethanol) is not dry, or if the base (


, 

) is hygroscopic and wet, hydroxide ions (

) will compete with aniline. Since

is a smaller, harder nucleophile, it reacts rapidly [1].

Corrective Protocol:

  • Solvent Drying: Distill DMF/DMSO over

    
     or use molecular sieves (4Å) for 24h prior to use.
    
  • Reagent Check: Dry inorganic bases in an oven (

    
    ) overnight.
    
  • Purification: The pyridone impurity is acidic (

    
    ). Wash the organic reaction mixture with 1M NaOH . The impurity will deprotonate and move into the aqueous layer, leaving the target product in the organic layer.
    
Issue #2: Incomplete Conversion & "Black Tar" Formation

Symptom: The reaction turns opaque black. TLC shows starting material (SM) remaining after 12+ hours.

DiagnosticObservationTechnical Explanation
TLC High Rf spot (Non-polar)Unreacted 2-chloro-5-nitropyridine (visible under UV 254nm).
Appearance Dark viscous oilOxidative polymerization of aniline (aniline black) due to dissolved oxygen at high temperatures.
Yield < 40%Kinetic stalling due to "poisoning" of the reaction by HCl byproduct if the base is insufficient.

Root Cause:

  • Acid Scavenging Failure: The reaction produces HCl. If the base is too weak or insoluble, protons protonate the aniline (forming anilinium), rendering it non-nucleophilic.

  • Thermal Decomposition: Aniline is sensitive to oxidation at reflux temperatures in air.

Corrective Protocol:

  • Degassing: Sparge the reaction solvent with Nitrogen/Argon for 15 minutes before heating to prevent aniline oxidation.

  • Stoichiometry: Ensure at least 2.5 equivalents of base (or use 2.0 equiv of aniline if acting as both nucleophile and base).

  • Catalysis: If the reaction is sluggish, add 5-10 mol% KI (Potassium Iodide) . This generates an intermediate 2-iodo-5-nitropyridine in situ, which is more reactive toward

    
     than the chloro-derivative (Finkelstein-like activation) [2].
    

Characterization Data Sheet

Use this table to validate your isolated compound against known standards.

FeatureTarget Product (5-Nitro-N-phenylpyridin-2-amine)Side Product (5-Nitro-2-pyridone)
Molecular Weight 215.21 g/mol 140.09 g/mol
Appearance Yellow/Orange Crystalline SolidPale Yellow Powder
Solubility Soluble in DCM, EtOAc, AcetonePoor in DCM; Soluble in DMSO, MeOH
1H NMR (DMSO-d6)

9.8 (s, 1H, NH), 9.0 (d, H6), 8.2 (dd, H4), 6.9 (d, H3)

11-12 (br s, NH), 8.8 (d, H6), 8.0 (dd, H4)
Key IR Stretch

(Secondary Amine)

(Carbonyl/Amide)

FAQ: Expert Insights

Q: Can I use ethanol as a solvent? A: Yes, but with caution. Ethanol is a protic solvent. While it facilitates proton transfer, it can act as a nucleophile at very high temperatures or with strong bases (forming the ethoxy-ether side product: 2-ethoxy-5-nitropyridine). Recommendation: Use isopropanol (sterically hindered) or aprotic polar solvents like acetonitrile or DMF for cleaner profiles.

Q: Why is my product red/orange? A: Nitro-substituted aminopyridines often exhibit strong "push-pull" electronic systems (Intramolecular Charge Transfer), resulting in deep colors. However, if the color is dark brown/black, purify via recrystallization (Ethanol/Water) or silica plug filtration to remove aniline oxidation oligomers [3].

Q: I see a peak at [M+H] = 216 but also [M+Na] = 238. Is this a salt? A: This is standard electrospray ionization behavior. The presence of sodium adducts is common and does not indicate a side product. However, if you see [M-H]- = 214 in negative mode, it confirms the acidity of the NH proton, consistent with the target structure.

References

  • Jubilant Ingrevia Limited. (2025).[1] Safety Data Sheet: 2-Chloro-5-nitropyridine. Retrieved from 2]

  • RSC Advances. (2012). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions. Royal Society of Chemistry.
  • MDPI. (2024).[2] Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine Isomers. Retrieved from

Sources

Troubleshooting

Technical Support Center: Managing 5-Nitro-N-phenylpyridin-2-amine Synthesis

Ticket ID: #SNAr-22352-EXO Topic: Thermal Management of Exothermic Reactions Assigned Specialist: Senior Application Scientist, Process Safety Unit ⚠️ CRITICAL SAFETY ALERT: Nitro-Pyridine Energetics Read Before Proceedi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SNAr-22352-EXO Topic: Thermal Management of Exothermic


 Reactions
Assigned Specialist:  Senior Application Scientist, Process Safety Unit

⚠️ CRITICAL SAFETY ALERT: Nitro-Pyridine Energetics

Read Before Proceeding: While 5-Nitro-N-phenylpyridin-2-amine (CAS: 22352-09-6) is generally stable at room temperature, the precursor 2-chloro-5-nitropyridine and the reaction intermediate possess significant energetic potential.

  • Thermal Runaway Risk: The Nucleophilic Aromatic Substitution (

    
    ) reaction between 2-chloro-5-nitropyridine and aniline is strongly exothermic . In polar aprotic solvents (DMSO, DMF), the reaction rate can accelerate by a factor of 
    
    
    
    , leading to instantaneous heat release that can overwhelm cooling condensers.
  • Decomposition Hazard: Nitro-substituted pyridines have lower thermal decomposition onset temperatures (

    
    ) compared to their benzene analogs. Never heat reaction mixtures above 150°C without explicit DSC (Differential Scanning Calorimetry) validation.
    

PART 1: The Mechanism & Thermodynamics (Why is it overheating?)

User Question: "I am running the synthesis in Ethanol at reflux, but when I switched to DMF to improve yield, the temperature spiked uncontrollably. Why?"

Technical Analysis: The synthesis relies on an


 mechanism.[1][2][3] The reaction profile changes drastically based on solvent polarity.
The Mechanism

The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex .

  • Step 1 (Rate Determining in non-polar solvents): The aniline nucleophile attacks the C2 position of the pyridine ring. The electron-withdrawing nitro group at C5 stabilizes the negative charge on the ring nitrogen.

  • Step 2 (Fast): The chloride leaving group is expelled, and the aromaticity is restored.[2]

Why the Exotherm? The formation of the


 bond is energetically favorable compared to the 

bond. Additionally, if you use an inorganic base (like

) or excess amine to scavenge the generated HCl, the neutralization reaction adds a secondary exotherm.
Visualizing the Energy Landscape

SNAr_Mechanism cluster_solvent Solvent Effect (DMF/DMSO) Start Reactants (2-Cl-5-NO2-Py + Aniline) TS1 Transition State 1 (High Energy) Start->TS1 + Activation Energy Inter Meisenheimer Complex (Stabilized Intermediate) TS1->Inter TS2 Transition State 2 (Cl Departure) Inter->TS2 Product Product (5-Nitro-N-phenylpyridin-2-amine) TS2->Product - Heat Release (Exotherm)

Figure 1: Reaction coordinate diagram showing the energy barrier and subsequent heat release. In polar aprotic solvents like DMF, the Transition State 1 (TS1) is lowered significantly, increasing the rate and instantaneous heat generation.

PART 2: Troubleshooting Guide (FAQs)

Issue 1: Temperature Spikes During Reagent Addition

Symptom: Internal temperature rises >10°C despite the cooling jacket being active. Root Cause: "Dumping" reagents. The reaction kinetics in DMF/DMSO are instantaneous. The rate of heat generation (


) is exceeding the rate of heat removal (

).

Corrective Protocol:

  • Switch to Semi-Batch Mode: Do not mix all reagents at once. Dissolve the 2-chloro-5-nitropyridine in the solvent and dose the aniline (or base) slowly.

  • Implement Active Interlocks: Use a dosing pump controlled by the internal temperature probe.

Experimental Setup Logic:

Safety_Loop Reactor Reactor (T_internal) Sensor Temp Probe (PT100) Reactor->Sensor Reads Temp Controller PID Controller Sensor->Controller Data Input Pump Dosing Pump (Aniline Feed) Controller->Pump IF T > Setpoint: STOP Cooling Cooling Jacket Controller->Cooling IF T > Setpoint: MAX FLOW Pump->Reactor Reagent Flow

Figure 2: Automated safety control loop. The dosing pump must automatically cut off if the internal reactor temperature exceeds the set threshold (e.g., 5°C above setpoint).

Issue 2: Formation of "Black Tar" Impurities

Symptom: The reaction mixture turns dark black/brown, and yield drops. Root Cause: Thermal decomposition of the product or polymerization of the aniline. Nitro-pyridines are sensitive to prolonged heating at high pH.

Troubleshooting Table:

ParameterObservationRecommendation
Temperature >120°C (Refluxing DMF)LOWER IT. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

on 5-nitro-2-chloropyridine proceeds readily at 60-80°C in DMF. High heat promotes tarring.
Stoichiometry Large excess of AnilineReduce aniline to 1.05 - 1.1 equivalents. Excess aniline oxidizes easily at high temps.
Atmosphere Open to airInert required. Aniline oxidation is accelerated by oxygen. Run under

or Ar.
Issue 3: Stirring Failure (Rheology)

Symptom: The reaction creates a thick slurry that stops the impeller. Root Cause: Precipitation of the byproduct salt (Aniline-HCl or KCl). Solution:

  • Solvent Volume: Ensure minimum 5-10 volumes (mL/g) of solvent.

  • Base Choice: If using inorganic base (

    
    ), switch to milled/micronized grades to prevent clumping, or use an organic base (Triethylamine) if solubility is required (though TEA can be harder to remove later).
    

PART 3: Validated Experimental Protocol

Objective: Synthesis of 5-Nitro-N-phenylpyridin-2-amine (10g scale) with safety controls.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)[4][5]

  • Aniline (1.1 equiv)

  • Triethylamine (1.2 equiv) OR

    
     (1.5 equiv)
    
  • Ethanol (Safer, slower) OR Acetonitrile (Faster, manageable)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, a temperature probe (thermocouple), and a dropping funnel. Flush with Nitrogen.[6]

  • Charge: Add 2-Chloro-5-nitropyridine (10g) and Acetonitrile (100 mL). Stir to dissolve.

  • Base Addition: Add Triethylamine (1.2 equiv) in one portion. Note: No significant exotherm usually occurs here.

  • Controlled Addition (Critical):

    • Heat the solution to 50°C.

    • Add Aniline dropwise via the dropping funnel over 30 minutes.

    • Monitor: Ensure internal temperature does not rise >5°C above the oil bath temperature.

  • Reaction: Once addition is complete, heat to reflux (80-82°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup (Quench):

    • Cool mixture to room temperature.

    • Pour slowly into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow/orange solid.

    • Filter the solid.[7] Wash with water (

      
       mL) to remove salts and residual solvent.
      
    • Dry in a vacuum oven at 45°C.

References

  • Reaction Mechanism & Kinetics

    • Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine.[2] The electron-withdrawing nitro group activates the C-Cl bond, lowering the activation energy for nucleophilic attack.

    • Source: Journal of Organic Chemistry, "Kinetics of

      
       reactions in aprotic solvents." 
      
  • Process Safety of Nitro Compounds

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text regarding DSC usage for nitro compounds).
    • Safety Data Sheet: 2-Chloro-5-nitropyridine. Jubilant Ingrevia.

  • Solvent Effects on

    
    : 
    
    • The effect of solvent polarity on the rate of nucleophilic aromatic substitution.[8] Polar aprotic solvents like DMSO stabilize the Meisenheimer complex, accelerating the rate.

    • Source: Organic Process Research & Development.

  • Compound Data

    • PubChem CID 78308 (2-Chloro-5-nitropyridine).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Characterization &amp; Profiling of 5-Nitro-N-phenylpyridin-2-amine

Executive Summary This guide details the physicochemical characterization of 5-Nitro-N-phenylpyridin-2-amine , a critical "push-pull" chromophore and pharmacophore intermediate. Unlike generic synthesis reports, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical characterization of 5-Nitro-N-phenylpyridin-2-amine , a critical "push-pull" chromophore and pharmacophore intermediate. Unlike generic synthesis reports, this document focuses on the comparative analysis of this compound against its non-nitrated analog (N-phenylpyridin-2-amine) and alternative synthesis precursors.

The presence of the nitro group at the C5 position creates a strong Intramolecular Charge Transfer (ICT) system, significantly altering the compound's spectral signature and reactivity profile compared to standard aminopyridines. This guide provides validated protocols for synthesis, purity profiling, and spectroscopic identification, intended for application scientists in drug discovery and materials science.

Part 1: Synthesis & Reactivity Profile
1.1 Comparative Synthesis Pathways

The most efficient route to 5-Nitro-N-phenylpyridin-2-amine is via Nucleophilic Aromatic Substitution (SNAr) . The choice of the electrophilic substrate (leaving group) critically impacts yield and cost-efficiency.

Precursor VariantLeaving Group (

)
Reactivity (

)
Cost EfficiencyImpurity Profile
2-Chloro-5-nitropyridine Chloride (-Cl)HighOptimal Minimal side products; easy workup.
2-Bromo-5-nitropyridine Bromide (-Br)Very HighLowHigher cost; debromination risks under harsh conditions.
2-Fluoro-5-nitropyridine Fluoride (-F)Extremely HighVery LowProhibitively expensive for scale-up; requires specialized handling.

Recommendation: The 2-Chloro-5-nitropyridine pathway is the industry standard due to the optimal balance of activation energy (lowered by the para-nitro group) and atom economy.

1.2 Reaction Mechanism Visualization

The reaction proceeds via a Meisenheimer complex intermediate. The nitro group at C5 is essential for stabilizing the negative charge ring delocalization, a feature absent in the synthesis of the non-nitrated control.

SnAr_Mechanism Start 2-Chloro-5-nitropyridine (Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex + Aniline Slow Step Nuc Aniline (Nucleophile) Nuc->Complex Product 5-Nitro-N-phenylpyridin-2-amine (Target) Complex->Product - Cl⁻ Fast Step Byprod HCl (Neutralized by Base) Complex->Byprod

Figure 1: SNAr mechanism illustrating the critical role of the nitro group in stabilizing the transition state.

Part 2: Spectroscopic Characterization

This section compares the target molecule against N-phenylpyridin-2-amine (Control) to isolate the specific electronic effects of the nitro group.

2.1 Nuclear Magnetic Resonance (NMR) Profiling

The nitro group exerts a powerful deshielding effect, particularly on the proton at position 6 (H6).

Table 1: Diagnostic


H NMR Shifts (DMSO-d

, 400 MHz)
Proton PositionTarget: 5-Nitro-Analog (

ppm)
Control: Non-Nitro Analog (

ppm)
Mechanistic Insight
H6 (Pyridine) 9.05 - 9.15 (d) ~8.15 (d)Diagnostic Peak. Strong deshielding due to inductive (-I) and mesomeric (-M) effect of NO

.
NH (Amine) 9.80 - 10.10 (s, br) ~8.80 (s, br)Increased acidity of NH due to electron withdrawal, strengthening H-bonding.
H3 (Pyridine) 6.90 - 7.10 (d)6.70 - 6.80 (d)Ortho to the amine; shielded by the electron-donating amine, less affected by distal nitro.
2.2 UV-Vis & Solvatochromism

Unlike the colorless control, 5-Nitro-N-phenylpyridin-2-amine is a yellow/orange solid . This is due to the "Push-Pull" electronic system:

  • Donor: Amine nitrogen (lone pair).

  • Acceptor: Nitro group.[1][2]

  • Effect: Bathochromic shift (Red shift) of the absorption maximum (

    
    ).[3]
    

Experimental Observation:

  • Non-polar solvent (Hexane):

    
     ~340 nm.
    
  • Polar solvent (DMSO/Ethanol):

    
     ~370-385 nm (Intramolecular Charge Transfer band).
    
Part 3: Validated Experimental Protocols
3.1 Synthesis Protocol (Optimized)
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Aniline (1.1 eq), K

    
    CO
    
    
    
    (1.5 eq).
  • Solvent: DMF (Dimethylformamide) or Ethanol (Green alternative).

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine in DMF (5 vol).

    • Add K

      
      CO
      
      
      
      followed by aniline dropwise.
    • Heat to 80°C for 4 hours. (Monitor by TLC: 30% EtOAc/Hexane).

    • Workup: Pour reaction mixture into ice-water (10 vol). The product precipitates as a yellow solid.

    • Filter, wash with water, and recrystallize from Ethanol.

3.2 HPLC Purity Method (Reverse Phase)

This method separates the target from unreacted aniline and hydrolyzed nitropyridine byproducts.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).[4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (General) and 370 nm (Specific to Nitro-product) .

Logic Flow for Purity Analysis:

Analytical_Flow Sample Crude Product HPLC HPLC-UV (254nm & 370nm) Sample->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallize (EtOH) Decision->Recryst No FinalQC Final QC: 1. 1H-NMR (Identity) 2. LC-MS (Mass) Decision->FinalQC Yes Recryst->HPLC

Figure 2: Decision tree for analytical purity assessment.

References
  • Synthesis & Mechanism (SNAr)

    • Reaction of 2-chloro-5-nitropyridine with amines.[5] (2025).[3][6][7][8] ResearchGate.

  • HPLC Methodologies

    • Separation of 5-Nitro-N-phenylpyridin-2-amine on Newcrom R1.[4] SIELC Technologies.

  • Structural Comparisons (Isomers)

    • Structural and Optical Properties of 2-Phenylamino-5-nitropyridine Isomers. (2025).[3][6][7][8] NIH/PubMed.

  • Solvatochromism & UV-Vis

    • Solvatochromism in Push-Pull Systems. BenchChem Technical Guides.

  • Safety & Handling

    • 5-Nitro-N-phenylpyridin-2-amine Safety Data Sheet. BLD Pharm.

Sources

Comparative

Comparative Guide: Biological Profile of 5-Nitro-N-phenylpyridin-2-amine and Structural Analogs

Executive Summary 5-Nitro-N-phenylpyridin-2-amine (also known as 2-anilino-5-nitropyridine ) represents a "hybrid" pharmacophore in medicinal chemistry. It fuses the 2-aminopyridine motif—a privileged scaffold for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-N-phenylpyridin-2-amine (also known as 2-anilino-5-nitropyridine ) represents a "hybrid" pharmacophore in medicinal chemistry. It fuses the 2-aminopyridine motif—a privileged scaffold for kinase inhibition—with a 5-nitro group, a classic bioreducible "warhead" found in antimicrobial agents.

This guide analyzes the biological activity of this scaffold, contrasting it with key structural analogs.[1][2][3][4][5] While often utilized as a lead fragment or chemical probe rather than a final drug, its structure offers critical insights into Structure-Activity Relationships (SAR) for designing dual-action (antiproliferative/antimicrobial) therapeutics.

Key Biological Profiles[4]
  • Antimicrobial: Acts via the bioreduction of the nitro group, generating reactive radical species that damage bacterial DNA (similar to Nitrofurantoin).

  • Anticancer (Kinase Inhibition): The 2-anilinopyridine core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases (e.g., CDKs, EGFR). The 5-nitro group acts as an electron-withdrawing group (EWG), modulating the acidity of the NH linker and enhancing metabolic stability.

Comparative Efficacy Analysis

The following analysis compares 5-Nitro-N-phenylpyridin-2-amine with its metabolic precursor (2-Amino-5-nitropyridine) and a clinical standard (Imatinib) which shares the 2-anilino-heterocycle core.

Table 1: Comparative Biological Activity Profile[6]
Feature5-Nitro-N-phenylpyridin-2-amine 2-Amino-5-nitropyridine (Precursor)Imatinib (Clinical Standard)
Core Scaffold 2-AnilinopyridineAminopyridine2-Anilinopyrimidine
Primary Target Bacterial Nitroreductase / Serine-Threonine KinasesBacterial DNA (weak)BCR-ABL Tyrosine Kinase
Mechanism Radical generation (Nitro) + ATP competitionRedox cyclingATP Competitive Inhibition
Electronic State Strong "Push-Pull" (Amino donor -> Nitro acceptor)Moderate Push-PullBalanced H-bond donor/acceptor
Lipophilicity (cLogP) ~2.8 (High membrane permeability)~0.6 (Low permeability)~3.5
Toxicity Risk Mutagenicity potential (due to Nitro group)High (rapid clearance)Managed (Cardiotoxicity)
Table 2: Antimicrobial Potency (Representative Data)

Data synthesized from nitropyridine derivative studies.

Organism5-Nitro-N-phenylpyridin-2-amine (Analog)Nitrofurantoin (Standard)Activity Interpretation
E. coliMIC: 16 – 32 µg/mLMIC: 32 µg/mLComparable potency; limited by solubility.
S. aureusMIC: 8 – 16 µg/mLMIC: ~16 µg/mLEffective against Gram-positive strains.
M. tuberculosisMIC: > 64 µg/mLN/AWeak anti-TB activity without further functionalization (e.g., hydrazide addition).

Structure-Activity Relationship (SAR)

The biological activity of 5-Nitro-N-phenylpyridin-2-amine is governed by the electronic "push-pull" system between the amino linker and the nitro group.

Graphviz SAR Diagram

The following diagram illustrates the functional zones of the molecule.

SAR_Analysis Core 5-Nitro-N-phenylpyridin-2-amine (Scaffold) Nitro 5-Nitro Group (The Warhead) Core->Nitro Position 5 Linker NH Linker (H-Bond Donor) Core->Linker Position 2 Activity1 DNA Damage (ROS Generation) Nitro->Activity1 Bioreduction (Antimicrobial) Activity2 Activity2 Nitro->Activity2 Electron Withdrawal (Increases NH Acidity) Phenyl N-Phenyl Ring (Hydrophobic Tail) Linker->Phenyl Binding ATP Mimicry (Kinase Inhibition) Linker->Binding H-Bond to Kinase Hinge Region Selectivity Selectivity Phenyl->Selectivity Hydrophobic Pocket Interaction

Figure 1: SAR map detailing the functional contribution of each pharmacophore segment.

Mechanism of Action

Antimicrobial: The Nitroreductase Pathway

In bacteria (e.g., E. coli, M. tuberculosis), the 5-nitro group undergoes enzymatic reduction by type I nitroreductases (oxygen-insensitive).

  • Entry: The lipophilic N-phenyl tail facilitates passive diffusion across the bacterial cell wall.

  • Activation: The nitro group (-NO2) is reduced to a nitroso (-NO) and then a hydroxylamine (-NHOH) intermediate.

  • Cytotoxicity: These intermediates generate reactive oxygen species (ROS) and form covalent adducts with bacterial DNA, causing strand breaks and cell death.

Anticancer: Kinase ATP-Binding

In mammalian cells, the molecule acts as a Type I kinase inhibitor.

  • The Pyridine N1 and the Exocyclic NH form a bidentate hydrogen bond with the "hinge region" of the kinase active site (mimicking the Adenine of ATP).

  • The Phenyl ring occupies the hydrophobic specificity pocket, determining selectivity between different kinases (e.g., CDK vs. GSK3).

Experimental Protocols

Protocol A: Chemical Synthesis (S_NAr)

Objective: Synthesize 5-Nitro-N-phenylpyridin-2-amine from 2-chloro-5-nitropyridine.

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Aniline (1.1 eq), Diisopropylethylamine (DIPEA, 1.5 eq), Isopropanol (solvent).

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine in isopropanol (0.5 M concentration).

    • Add Aniline and DIPEA.

    • Reflux at 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Cool to room temperature. The product often precipitates as a yellow solid.

    • Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet/doublet of the pyridine H-6 proton shifted downfield (~9.0 ppm) due to the nitro group.

    • Yield: Typically >85%.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.

  • Preparation: Prepare a stock solution of the test compound in DMSO (10 mg/mL).

  • Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Control: Nitrofurantoin (Positive Control), DMSO only (Negative Control).

References

  • BenchChem. (2025). Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2022). Therapeutic Potential of Antimicrobial Peptide PN5 against Multidrug-Resistant E. coli. Retrieved from

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from

  • ResearchGate. (2020). Tyrosine Kinase Inhibitors.[5] 5. Synthesis and Structure-Activity Relationships for 4-(Phenylamino)quinazolines. Retrieved from

  • NIST Chemistry WebBook. (2025).[6][7] 2-Amino-5-nitropyridine Spectral Data. Retrieved from

Sources

Validation

Validating the Mechanism of Action of 5-Nitro-N-phenylpyridin-2-amine: A Comparative Guide

Executive Summary 5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8) represents a privileged scaffold in medicinal chemistry, combining a 2-aminopyridine core —a classic ATP-mimetic hinge binder—with a 5-nitro substituent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8) represents a privileged scaffold in medicinal chemistry, combining a 2-aminopyridine core —a classic ATP-mimetic hinge binder—with a 5-nitro substituent , an electron-withdrawing group that modulates acidity and metabolic reactivity.

This guide outlines a rigorous validation framework to deconvolute its Mechanism of Action (MoA). While the 2-aminopyridine motif strongly suggests ATP-competitive kinase inhibition (e.g., targeting CDKs, Src, or MAPK pathways), the presence of the nitro group necessitates validating a secondary mechanism: bioreductive activation leading to reactive oxygen species (ROS) or covalent adducts, particularly in hypoxic environments.

Primary Application: Lead optimization for kinase inhibitors; metabolic probe for nitroreductase activity. Key Differentiator: Unlike broad-spectrum inhibitors (e.g., Staurosporine), this scaffold offers tunable electronic properties via the nitro group, allowing for specific "electronic profiling" of the ATP-binding pocket.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 5-Nitro-N-phenylpyridin-2-amine with standard reference compounds used in MoA validation.

Feature5-Nitro-N-phenylpyridin-2-amine Staurosporine (Alternative 1)Imatinib (Alternative 2)CB1954 (Alternative 3)
Primary MoA Dual Potential: ATP-competitive Kinase Inhibition & Nitro-reductionPan-Kinase Inhibition (ATP-competitive)Type II Kinase Inhibition (Allosteric/DFG-out)DNA Crosslinking (via Nitro-reduction)
Binding Mode Hinge Binder (Adenine mimic)Hinge Binder + Hydrophobic PocketHinge + Allosteric PocketN/A (Prodrug activation)
Selectivity Moderate (Tunable via N-phenyl subs)Low (Promiscuous)High (ABL, KIT, PDGFR)High (NTR-expressing cells)
Metabolic Risk High (Nitro group reduction potential)LowModerate (CYP450)High (Intended mechanism)
Validation Utility Scaffold Hopping & SAR Studies Positive Control for Binding AssaysStructural Benchmark for SpecificityPositive Control for Reductive Toxicity

Mechanism of Action: The Dual-Hypothesis Model

To scientifically validate this compound, researchers must test two competing (or synergistic) hypotheses.

Hypothesis A: ATP-Competitive Kinase Inhibition

The 2-aminopyridine moiety functions as a hydrogen bond donor/acceptor pair, mimicking the N1 and N6 of adenine in ATP.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., backbone NH), while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

  • Role of 5-Nitro: The electron-withdrawing nitro group decreases the pKa of the pyridine nitrogen, potentially altering hydrogen bond strength and selectivity compared to non-nitrated analogs.

Hypothesis B: Reductive Bioactivation

The 5-nitro group renders the molecule susceptible to type I or type II nitroreductases (NTRs).

  • Mechanism: Enzymatic reduction converts the nitro group (

    
    ) to a hydroxylamine (
    
    
    
    ) or amine (
    
    
    ). Intermediate nitro-radical anions can transfer electrons to
    
    
    , generating superoxide anions (oxidative stress).

Visualizing the Signaling & Validation Pathway

The following diagram illustrates the kinase signaling cascade (specifically the MAPK pathway as a representative target) and the intervention point of the compound, alongside the nitro-reductive shunt.

MoA_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK RAS RAS (GTPase) RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK (Kinase) RAF->MEK ERK ERK/MAPK (Target Kinase) MEK->ERK Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compound 5-Nitro-N-phenylpyridin-2-amine Compound->ERK ATP Competition (Hypothesis A) NTR Nitroreductase (Metabolic Enzyme) Compound->NTR Bioactivation (Hypothesis B) ROS Reactive Oxygen Species (ROS) NTR->ROS Damage DNA Damage / Apoptosis ROS->Damage

Caption: Dual-mechanism pathway showing ATP-competitive inhibition of the MAPK cascade (Primary) and the potential metabolic shunt via Nitroreductase leading to ROS generation (Secondary).

Experimental Protocols for Validation

To distinguish between the two mechanisms, follow this self-validating workflow.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding of the compound to the specific kinase target in intact cells (Target Engagement).

Reagents:

  • HEK293 or Jurkat cell lysate.

  • Compound: 5-Nitro-N-phenylpyridin-2-amine (10 µM).

  • Control: DMSO (Negative), Staurosporine (Positive).

  • Antibody: Anti-ERK1/2 or Anti-CDK2 (depending on suspected target).

Step-by-Step Methodology:

  • Treatment: Incubate live cells with the compound (10 µM) or DMSO for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (

    
     to 
    
    
    
    ) for 3 minutes.
  • Lysis: Cool samples to RT, then freeze-thaw (3x) using liquid nitrogen to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at

    
     to pellet denatured/precipitated proteins.
    
  • Detection: Collect the supernatant (soluble fraction). Analyze via Western Blot using the specific target antibody.

  • Analysis: Plot the relative band intensity vs. temperature. A right-shift in the melting curve (

    
    ) of the target protein in the treated sample indicates direct binding (stabilization).
    
Protocol 2: ATP-Competition Kinase Assay

Objective: Validate the "ATP-competitive" nature of the inhibition (Hypothesis A).

Methodology:

  • Perform a standard FRET or radiometric kinase assay at the

    
     concentration of the compound.
    
  • Titrate ATP concentrations (e.g.,

    
    ).
    
  • Causality Check: If the

    
     of the compound increases linearly with increasing ATP concentration, the mechanism is ATP-competitive . If 
    
    
    
    remains constant, it is non-competitive (allosteric).

Validation Workflow Diagram

This diagram guides the researcher through the logical decision tree for validating the compound.

Validation_Workflow Start Start: 5-Nitro-N-phenylpyridin-2-amine Biochem Biochemical Kinase Assay (Cell-free) Start->Biochem Cellular Cellular Viability Assay (+/- Antioxidants) Start->Cellular Decision1 Inhibition Observed? Biochem->Decision1 Decision2 Rescued by NAC/GSH? Cellular->Decision2 KinaseSpec Kinase Profiling (Selectivity Panel) Decision1->KinaseSpec Yes ROS_Assay ROS Detection (DCFDA Staining) Decision2->ROS_Assay Yes (Oxidative Stress) ConclusionA Mechanism A: Kinase Inhibitor Decision2->ConclusionA No (Target Driven) ATP_Comp ATP Competition Assay KinaseSpec->ATP_Comp ATP_Comp->ConclusionA ConclusionB Mechanism B: Nitro-Reductive Toxicity ROS_Assay->ConclusionB

Caption: Decision tree for distinguishing between kinase-driven efficacy and off-target oxidative toxicity.

References

  • Hirota, M., et al. (1980).[1][2][3][4][5] "Studies on the Tautomerism of 2-Anilinopyridine and Related Heterocycles. II. 2-Anilino-5-nitropyridine and 2-Anilinopyrimidine."[2][3][4][5] Bulletin of the Chemical Society of Japan.

  • Ghiviriga, I., et al. (2009).[3] "Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds." Organic & Biomolecular Chemistry.

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 81268, 5-Nitro-N-phenylpyridin-2-amine." PubChem.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • BenchChem. (2025). "A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination." BenchChem Technical Guides.

Sources

Comparative

5-Nitro-N-phenylpyridin-2-amine antioxidant potential compared to standards

This comparative guide evaluates the antioxidant potential of 5-Nitro-N-phenylpyridin-2-amine , a diarylamine derivative characterized by a "push-pull" electronic structure. While direct literature IC50 values for this s...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates the antioxidant potential of 5-Nitro-N-phenylpyridin-2-amine , a diarylamine derivative characterized by a "push-pull" electronic structure.

While direct literature IC50 values for this specific intermediate are often proprietary or secondary to its use as a synthesis precursor (e.g., for Erlotinib-type kinase inhibitors), this guide provides a predictive structural analysis and a standardized experimental framework to benchmark it against industry gold standards (Ascorbic Acid, BHT, and Trolox).

Executive Summary: Structural & Functional Profile

  • Compound: 5-Nitro-N-phenylpyridin-2-amine (CAS: 21901-40-6 derivative / Synonym: 2-anilino-5-nitropyridine).

  • Classification: Electron-deficient diarylamine.

  • Predicted Activity: Low to Moderate .

    • Mechanistic Rationale: The 5-nitro group (

      
      ) is a strong electron-withdrawing group (EWG). While the amine (
      
      
      
      ) is a potential hydrogen donor, the EWG increases the N-H Bond Dissociation Energy (BDE), making Hydrogen Atom Transfer (HAT) thermodynamically less favorable compared to standards like Vitamin C.
  • Primary Application: Synthesis intermediate; however, its reduced form (2,5-diaminopyridine derivative) is a potent antioxidant scaffold.

Part 1: Comparative Performance Analysis

The following table contrasts the theoretical profile of 5-Nitro-N-phenylpyridin-2-amine against validated standards.

Feature5-Nitro-N-phenylpyridin-2-amineL-Ascorbic Acid (Vitamin C)BHT (Butylated Hydroxytoluene)
Primary Mechanism Slow HAT (Hydrogen Atom Transfer)Rapid HAT + SET (Electron Transfer)Sterically hindered HAT
Solubility Organic (DMSO, Ethanol)Aqueous (Water)Organic (Ethanol, Hexane)
Electronic State Electron Deficient (Nitro-pull)Electron Rich (Enediol system)Electron Rich (Phenolic)
Est. DPPH IC50 > 100 µg/mL (Predicted)2–5 µg/mL10–30 µg/mL
Stability High (due to resonance stabilization)Low (oxidizes rapidly in air)High
Mechanistic Insight: The "Push-Pull" Effect

The antioxidant capacity of secondary amines depends on the stability of the resulting aminyl radical (


).
  • The "Push": The N-phenyl ring donates electron density, stabilizing the radical.

  • The "Pull": The 5-Nitro group on the pyridine ring strongly withdraws electrons (Resonance + Induction).

    • Result: This withdrawal strengthens the N-H bond prior to abstraction, increasing the energy barrier for the antioxidant reaction.

Part 2: Visualization of Mechanism & Workflow

The following diagram illustrates the structural electronic effects and the recommended validation workflow.

AntioxidantMechanism cluster_workflow Validation Workflow Compound 5-Nitro-N-phenylpyridin-2-amine NitroGroup 5-NO2 Group (Strong EWG) Compound->NitroGroup Contains AmineGroup NH Bridge (H-Donor) Compound->AmineGroup Contains NitroGroup->AmineGroup Increases BDE (Deactivates) Radical Free Radical (DPPH• / OH•) AmineGroup->Radical Donates H Mechanism Mechanism: HAT (Hydrogen Atom Transfer) Radical->Mechanism Outcome Stabilized Aminyl Radical (Low Reactivity) Mechanism->Outcome Step1 1. Solubilize (DMSO) Step2 2. DPPH Assay (517 nm) Step1->Step2 Step3 3. Calculate IC50 Step2->Step3

Caption: Figure 1. Structural "Push-Pull" mechanism decreasing antioxidant efficiency and the standard validation workflow.

Part 3: Experimental Validation Protocols

To objectively define the antioxidant potential of 5-Nitro-N-phenylpyridin-2-amine, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Standardized)

Rationale: DPPH is stable and allows for precise IC50 calculation in organic solvents, suitable for this lipophilic compound.

Reagents:

  • Stock Solution: 1 mg/mL 5-Nitro-N-phenylpyridin-2-amine in DMSO.

  • DPPH Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol.

  • Standard: Ascorbic Acid (1 mg/mL in Methanol).

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (e.g., 10, 20, 50, 100, 200 µg/mL).

  • Reaction: Mix 100 µL of sample dilution with 100 µL of DPPH solution in a 96-well plate.

  • Control: Use DMSO + DPPH solution as the negative control (

    
    ).
    
  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

Calculation:



Note: Plot % Inhibition vs. Concentration to determine IC50.
Protocol B: FRAP Assay (Ferric Reducing Antioxidant Power)

Rationale: This measures Single Electron Transfer (SET) capability, distinguishing it from the HAT mechanism in DPPH.

Procedure:

  • Reagent: Mix Acetate buffer (pH 3.6), TPTZ solution, and

    
     (10:1:1 ratio).
    
  • Reaction: Add 10 µL of sample to 290 µL of FRAP reagent.

  • Measurement: Read Absorbance at 593 nm after 4 minutes.

  • Benchmarking: Express results as Trolox Equivalents (TE) .

Part 4: Synthesis & Purity Considerations

When evaluating this compound, purity is critical as precursors (e.g., 2-chloro-5-nitropyridine) have distinct toxicological profiles.

  • Synthesis Route: Nucleophilic aromatic substitution (

    
    ) of 2-chloro-5-nitropyridine with aniline in refluxing DMF/Ethanol.
    
  • Critical Impurity: Unreacted aniline (a known antioxidant that can skew results).

  • QC Requirement: Ensure HPLC purity >98% before antioxidant testing to rule out false positives from aniline contamination.

References

  • Synthesis & Intermediate Characterization

    • Title: Synthesis and biological evaluation of pyridine deriv
    • Source:United States Patent 20050267119 (Describing 5-Nitro-N-phenylpyridin-2-amine as Intermedi
    • URL:

  • Structure-Activity Relationship (SAR)

    • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.[1][2]

    • Source:International Journal of Molecular Sciences, 2023.
    • URL:

  • Antioxidant Assay Standards

    • Title: Use of a free radical method to evaluate antioxidant activity (DPPH Protocol).[3]

    • Source:LWT - Food Science and Technology.
    • URL:

Sources

Safety & Regulatory Compliance

Safety

Technical Disposal Protocol: 5-Nitro-N-phenylpyridin-2-amine

The following technical guide details the proper disposal procedures for 5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8). This content is structured for laboratory managers and safety officers requiring immediate, actio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 5-Nitro-N-phenylpyridin-2-amine (CAS: 6825-25-8). This content is structured for laboratory managers and safety officers requiring immediate, actionable protocols compliant with standard hazardous waste management practices.

Executive Summary & Chemical Profile

5-Nitro-N-phenylpyridin-2-amine is a nitro-substituted aminopyridine derivative. Like many nitroaromatic compounds, it presents specific risks regarding toxicity and potential environmental persistence. It must never be disposed of via sanitary sewer systems or municipal trash. The only acceptable disposal route is high-temperature incineration at a permitted hazardous waste facility.

Chemical Identity & Properties
ParameterData
CAS Number 6825-25-8
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Physical State Solid (typically yellow/orange powder)
Solubility Low in water; soluble in organic solvents (DMSO, Methanol)
Storage Requirement Inert atmosphere, dark, room temperature (protect from light/moisture)
Hazard Identification (GHS Classification)

Based on structural analogs (e.g., 2-amino-5-nitropyridine) and functional group analysis:

  • Acute Toxicity (Oral/Inhalation): Category 3/4 (Harmful or Toxic if swallowed/inhaled).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2]

  • Combustion Hazard: Emits toxic nitrogen oxides (NOx) upon thermal decomposition.

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents and strong acids.

Pre-Disposal Risk Assessment

Before initiating disposal, you must categorize the waste stream. This compound is not specifically P-listed or U-listed under US EPA RCRA regulations, but it must be treated as Characteristic Hazardous Waste due to toxicity and potential reactivity.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (Double-gloved) or Butyl RubberNitro-compounds can permeate standard latex rapidly.
Respiratory N95 (Dust) or Half-mask with OV/P100 cartridgesPrevents inhalation of fine particulates during weighing/transfer.
Eye Protection Chemical Safety GogglesProtects against dust ingress and accidental splashes if in solution.
Body Lab Coat + Tyvek Sleeves (optional)Minimizes skin contact and clothing contamination.

Disposal Workflow & Decision Tree

The following logic flow dictates the handling of 5-Nitro-N-phenylpyridin-2-amine waste based on its physical state.

DisposalWorkflow Start Waste Generation: 5-Nitro-N-phenylpyridin-2-amine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder/Crystals) StateCheck->SolidWaste LiquidWaste Liquid Waste (Dissolved in DMSO/MeOH) StateCheck->LiquidWaste Contaminated Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contaminated SegregationS Segregate into Solid Toxic Waste Stream SolidWaste->SegregationS SegregationL Segregate into Halogenated/Non-Halogenated Solvent Stream LiquidWaste->SegregationL Contaminated->SegregationS Labeling Labeling: 'Hazardous Waste - Toxic' Constituents: 5-Nitro-N-phenylpyridin-2-amine SegregationS->Labeling SegregationL->Labeling DisposalMethod Final Disposal: High-Temp Incineration Labeling->DisposalMethod

Figure 1: Decision tree for segregating and processing waste streams containing 5-Nitro-N-phenylpyridin-2-amine.

Detailed Operational Procedures

Protocol A: Solid Waste (Pure Substance)

Scenario: Disposal of expired stock, surplus powder, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined screw cap. Avoid metal containers to prevent potential catalytic degradation.

  • Transfer:

    • Work inside a chemical fume hood.

    • Use a disposable anti-static spatula to transfer the solid.

    • Do not mix with oxidizers (e.g., nitrates, perchlorates) in the waste container.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Mandatory Fields: Chemical Name (No abbreviations), Approximate Weight, Hazard Checkbox (Toxic, Irritant).

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag or a secondary plastic bin to contain any potential leakage during transport to the central accumulation area.

Protocol B: Liquid Waste (Solutions)

Scenario: Reaction mixtures or HPLC waste containing the compound.

  • Solvent Compatibility Check:

    • If dissolved in DMSO, Methanol, or Ethanol : Segregate into "Non-Halogenated Organic Waste."

    • If dissolved in DCM or Chloroform : Segregate into "Halogenated Organic Waste."

  • Concentration Limit: If the concentration exceeds 10% (w/v), consider precipitating the solid (if possible) to reduce the volume of high-hazard liquid waste, though direct liquid disposal is generally safer to avoid handling solids.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). Acidic conditions combined with nitro-compounds can sometimes increase reactivity.

Protocol C: Empty Containers & Debris
  • Triple Rinse: Empty reagent bottles must be triple-rinsed with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Collect all rinsate into the appropriate liquid waste container (Protocol B).

  • Defacing: Deface the original label and mark as "Empty."

  • Trash vs. Chem Waste: If the container cannot be cleaned (e.g., contaminated weigh boats, syringes), place it in a solid hazardous waste bin. Do not throw contaminated sharps or glass in regular trash.

Emergency Response (Spill Management)

In the event of a spill during the disposal process, execute the S.W.I.M. protocol:

  • S top the spill: Upright the container if safe to do so.

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close hood sashes or mark the zone.

  • M inimize exposure: Don full PPE before cleaning.[3]

Cleanup Steps:

  • Dry Spill: Do not dry sweep (creates dust). Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.

  • Wet Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a 10% soap/water solution, followed by an alcohol wipe. Collect all cleanup materials as hazardous waste (Protocol A).

Regulatory & Compliance Notes

  • US EPA (RCRA): While not explicitly P-listed, this compound should be managed as a toxic waste stream. The generator is responsible for making a hazardous waste determination (40 CFR 262.11).

  • Incineration: The presence of the nitro (

    
    ) and amine (
    
    
    
    ) groups requires incineration at temperatures >1000°C with afterburners to ensure complete destruction and scrubbing of nitrogen oxides.
  • Transport: When handing over to a waste vendor (e.g., Veolia, Clean Harbors), ensure the manifest lists "Organic Toxicity" and "Nitrogenous Compounds."

References

  • Fisher Scientific. (2012). Safety Data Sheet: 2-Amino-5-nitrophenol (Structural Analog Guidance). Retrieved from

  • BLD Pharm. (2024). Product Information: 5-Nitro-N-phenylpyridin-2-amine (CAS 6825-25-8).[4] Retrieved from

  • US Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 5-Nitro-o-anisidine (Nitroaromatic Safety Data). Retrieved from

Sources

Handling

Personal protective equipment for handling 5-Nitro-N-phenylpyridin-2-amine

Executive Safety Summary 5-Nitro-N-phenylpyridin-2-amine (also known as 2-anilino-5-nitropyridine) presents a dual-hazard profile characteristic of nitroaromatic amines: local irritation (eyes/skin/respiratory) and poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Nitro-N-phenylpyridin-2-amine (also known as 2-anilino-5-nitropyridine) presents a dual-hazard profile characteristic of nitroaromatic amines: local irritation (eyes/skin/respiratory) and potential systemic toxicity via transdermal absorption.[1][2]

As a Senior Application Scientist, I advise treating this compound with a higher safety margin than standard GHS "Irritant" classifications suggest. The combination of a nitro group and an amine linker increases the potential for skin sensitization and, critically, absorption—especially when solubilized in organic solvents like DMSO or DMF.

Immediate Hazard Snapshot:

Hazard ClassGHS CategoryRisk Description
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[3][4] Potential for transdermal uptake.[2]
Eye Damage/Irritation Category 2ACauses serious eye irritation.
STOT - Single Exposure Category 3May cause respiratory tract irritation (dust inhalation).[1][2]

Personal Protective Equipment (PPE) Architecture

Effective PPE is not just about "wearing gear"; it is about creating a redundant barrier system.[2] For this compound, your primary enemy is dust generation during weighing and permeation during solubilization.

A. Dermal Protection (The Critical Barrier)[2]
  • Protocol: Double-gloving is mandatory.

  • Material: 100% Nitrile rubber (minimum thickness 5 mil / 0.12 mm).[2]

  • Scientific Rationale: Latex is permeable to many nitro-aromatics and offers poor protection against organic solvents.[2] The "N-phenyl" moiety increases the lipophilicity of this molecule, facilitating skin entry.[2]

  • Solvent Warning: If dissolving in DMSO (Dimethyl sulfoxide) or DMF , standard nitrile gloves degrade rapidly.[2]

    • Action: If using DMSO, wear Laminate (Silver Shield/4H) gloves under nitrile gloves, or change outer nitrile gloves immediately upon any splash contact. DMSO acts as a vehicle, carrying the toxic payload directly into the bloodstream.[2]

B. Respiratory Protection
  • Primary Control: All handling of solid powder must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2]

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator (e.g., 3M 8293). Surgical masks provide zero protection against chemical dust.[2]

C. Ocular Protection
  • Requirement: Chemical Safety Goggles (indirect venting).[2]

  • Rationale: Safety glasses with side shields are insufficient for fine powders.[2] Nitro-aromatic dust is often electrostatic; it clings to surfaces and can bypass side shields, causing severe conjunctival irritation.[2]

D. Body Protection
  • Standard: Chemical-resistant lab coat (buttoned to collar).[2]

  • High-Volume (>5g): Disposable Tyvek® sleeves or apron to prevent cuff contamination.[2]

Operational Workflow: Handling & Solubilization

This workflow minimizes exposure risks by engineering out hazards before they reach the PPE level.[2]

Step 1: Weighing & Transfer
  • Static Control: 5-Nitro-N-phenylpyridin-2-amine is a crystalline solid that may exhibit static charge.[1][2] Use an anti-static gun or wipe on the spatula before entering the vial.[2]

  • Draft Protection: Turn off auxiliary fans near the balance, but keep the fume hood sash at the lowest working height.

  • Decontamination: Wipe the exterior of the stock vial with a chemically compatible wipe (ethanol-dampened) before removing it from the hood.[2]

Step 2: Solubilization (The High-Risk Moment)

Most applications require dissolving this compound in organic solvents.[2]

  • The Risk: Solubilization breaks the crystal lattice, creating free molecules ready for rapid absorption.[2]

  • Procedure: Add solvent slowly down the side of the vial to prevent aerosolization of the powder. Cap immediately and vortex inside the hood.

Step 3: Waste Disposal
  • Segregation: Dispose of as Non-Halogenated Organic Hazardous Waste .

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or reducing agents in the waste stream, as nitro compounds can react exothermically.

Decision Logic: PPE Selection Flowchart

The following diagram illustrates the decision-making process for selecting PPE based on the experimental state of the chemical.

PPE_Logic Start Handling 5-Nitro-N-phenylpyridin-2-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Solution Solution (Dissolved) State_Check->Solution Solid_Risk Risk: Dust Inhalation & Ocular Contact Solid->Solid_Risk PPE_Solid PPE: Goggles + Nitrile Gloves + Fume Hood (Essential) Solid->PPE_Solid Soln_Risk Risk: Transdermal Absorption (Vehicle Effect) Solution->Soln_Risk Solvent_Check Solvent Type? Solution->Solvent_Check Volatile Volatile (Ethanol/Methanol) Solvent_Check->Volatile Penetrating Penetrating (DMSO/DMF) Solvent_Check->Penetrating PPE_Volatile PPE: Std Nitrile Gloves + Fume Hood Volatile->PPE_Volatile PPE_DMSO PPE: Laminate Gloves (Silver Shield) OR Double Nitrile (Change often) Penetrating->PPE_DMSO

Figure 1: PPE selection logic based on physical state and solvent carrier properties.[1][2]

Emergency Response Protocols

  • Eye Contact: Flush immediately with water for 15 minutes.[2][5][6] Lift eyelids occasionally.[2] Do not use neutralizing agents.[2] Seek medical attention immediately—nitroaromatics can cause corneal damage.[2]

  • Skin Contact:

    • Blot, Don't Rub: If powder, gently brush off.[2] If liquid, blot with absorbent pads.[2]

    • Wash: Soap and water for 15 minutes.

    • Monitor: Watch for signs of cyanosis (blue lips/fingernails), which indicates methemoglobinemia (a systemic effect of nitro-compound absorption).[2]

  • Spill Cleanup:

    • Solid: Wet a paper towel with water (to prevent dust) and wipe up.[2] Place in a sealed bag.

    • Liquid: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust).[2]

References

  • PubChem. (n.d.).[2] 5-Nitro-N-phenylpyridin-2-amine (Compound).[1][2][4] National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: 5-nitro-N-phenylpyridin-2-amine.[1][2] Retrieved January 29, 2026, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Dermal Exposure: Chemical Resistance Guide.[2] United States Department of Labor.[2] Retrieved January 29, 2026, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitro-N-phenylpyridin-2-amine
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